Chemical structure and properties of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
An In-Depth Technical Guide to N-(2-methoxyphenyl)-1-phenylmethanesulfonamide Authored by: [Your Name/Gemini], Senior Application Scientist Foreword: Navigating the Known and the Novel In the landscape of chemical resear...
In the landscape of chemical research and drug discovery, we often encounter compounds that, despite their structural simplicity and potential significance, remain largely uncharacterized in the scientific literature. N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is one such molecule. This guide is crafted for the discerning researcher and drug development professional, providing a comprehensive, technically-grounded framework for the synthesis, characterization, and potential exploration of this compound. While direct experimental data for this specific molecule is sparse, this guide leverages established principles of sulfonamide chemistry and draws upon data from closely related analogues to present a robust and scientifically sound starting point for its investigation. Every protocol and piece of data is presented with full transparency regarding its origin, ensuring scientific integrity and empowering the researcher to proceed with informed confidence.
Molecular Identity and Physicochemical Properties
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonyl group attached to the nitrogen atom of 2-methoxyaniline (o-anisidine).
Chemical Structure:
Caption: Chemical structure of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide. These values are calculated based on its chemical structure and serve as a preliminary guide for experimental work.
Property
Predicted Value
Notes
Molecular Formula
C₁₄H₁₅NO₃S
Molecular Weight
277.34 g/mol
CAS Number
Not assigned
As of the last update, a specific CAS number for this compound has not been registered.
Melting Point
100-120 °C (estimated)
Based on similar sulfonamides. For instance, N-(2-methoxyphenyl)methanesulfonamide has a melting point of 110 °C.[1]
Boiling Point
> 350 °C (predicted)
Likely to decompose before boiling under atmospheric pressure.
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in alcohols; insoluble in water.
The presence of both aromatic rings and the polar sulfonamide group dictates this solubility profile.
pKa
8.5 - 9.5 (estimated)
The acidity of the N-H proton is influenced by the electron-withdrawing sulfonyl group and the nature of the aromatic substituents.
Synthesis Protocol: A Reliable and Scalable Approach
The synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide can be reliably achieved through the nucleophilic substitution reaction between phenylmethanesulfonyl chloride and 2-methoxyaniline. The following protocol is based on well-established methods for sulfonamide synthesis.[2][3]
Molecular weight and formula of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Title: Technical Monograph: Physicochemical Profiling and Synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide Executive Summary This technical guide provides a comprehensive analysis of N-(2-methoxyphenyl)-1-phen...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Monograph: Physicochemical Profiling and Synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Executive Summary
This technical guide provides a comprehensive analysis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide , a sulfonamide derivative utilized in medicinal chemistry as a structural scaffold for fragment-based drug discovery (FBDD). This monograph details the compound's molecular identity, physicochemical properties, synthetic methodology, and structural validation protocols. It is designed for researchers requiring rigorous data on this specific chemical entity for use in structure-activity relationship (SAR) studies or as a synthetic intermediate.
Part 1: Physicochemical Characterization
The core identity of the molecule is defined by the sulfonamide linkage between a benzyl (phenylmethyl) group and an o-anisidine (2-methoxyphenyl) moiety. Accurate determination of these parameters is critical for predicting bioavailability and metabolic stability.
<140 Å threshold; indicates high oral bioavailability potential.
H-Bond Donors / Acceptors
1 (NH) / 3 (O, N)
Compliant with Lipinski’s Rule of Five.
Rotatable Bonds
4
Moderate flexibility; favorable for protein binding.
Part 2: Synthetic Methodology
The synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide follows a nucleophilic substitution pathway (sulfonylation) under Schotten-Baumann-like conditions. This protocol prioritizes high yield and purity by controlling the exothermicity of the sulfonyl chloride reaction.
Mechanism of Action
The reaction involves the nucleophilic attack of the primary amine of o-anisidine on the electrophilic sulfur atom of phenylmethanesulfonyl chloride (benzylsulfonyl chloride). A base (Pyridine or Triethylamine) is required to neutralize the generated hydrochloric acid (HCl) and drive the equilibrium forward.
Preparation: Dissolve 2-methoxyaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (N
or Ar).
Base Addition: Add Pyridine (1.2 eq) to the solution and cool the mixture to 0°C using an ice bath to suppress side reactions (e.g., bis-sulfonylation).
Addition of Electrophile: Dropwise add a solution of phenylmethanesulfonyl chloride (1.0 eq) in DCM over 20 minutes. Critical: Maintain temperature <5°C during addition.
Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2]
Quenching: Quench the reaction with 1M HCl (aq) to neutralize excess base and solubilize pyridinium salts.
Work-up: Extract the organic layer, wash with saturated NaHCO
(to remove acidic impurities) and Brine. Dry over NaSO.
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
).
Visualization: Synthetic Pathway & Logic
Figure 1: Logical flow of the sulfonylation reaction, highlighting critical control points for temperature and byproduct elimination.
Part 3: Structural Analysis & Quality Control
To ensure scientific integrity, the synthesized compound must undergo rigorous structural validation. The following spectroscopic signatures are diagnostic for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
Figure 2: Self-validating quality control workflow ensuring molecular identity and purity before biological application.
Part 4: Research Applications
This molecule serves as a valuable probe in two primary domains:
Fragment-Based Drug Discovery (FBDD): The sulfonamide moiety is a classic "privileged structure" capable of binding to carbonic anhydrases and various proteases. The o-methoxy group provides a specific hydrogen bond acceptor vector, allowing researchers to probe the steric and electronic requirements of a binding pocket [1].
Synthetic Intermediate: It acts as a precursor for N-alkylation reactions. The acidic sulfonamide proton (pKa ~10) allows for facile deprotonation and subsequent functionalization to create more complex tertiary sulfonamides found in antiviral research [2].
References
PubChem Compound Summary. (2025). N-(p-Methoxyphenyl)-p-toluenesulphonamide (Isomer Analog Reference). National Center for Biotechnology Information. Retrieved from [Link]
World Intellectual Property Organization. (2011). WO2011075607A1 - Novel inhibitors of hepatitis c virus replication. Patentscope.
Pharmacological Potential of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide Derivatives
An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, the sulfonamide pharmacophore remains one of the most reliable and versatile building blocks. Specifically,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the sulfonamide pharmacophore remains one of the most reliable and versatile building blocks. Specifically, the N-(2-methoxyphenyl)-1-phenylmethanesulfonamide scaffold—and its close structural derivatives—has emerged as a privileged structure. By bridging an ortho-anisidine (2-methoxyaniline) moiety with a phenylmethanesulfonyl group, this architecture offers a unique combination of hydrogen-bonding capacity, tunable lipophilicity, and conformational flexibility.
As a Senior Application Scientist, I have observed that the strategic placement of the methylene spacer in the phenylmethanesulfonamide core, combined with the steric and electronic effects of the ortho-methoxy group, allows these molecules to access diverse biological targets ranging from kinase ATP-binding pockets to the allosteric sites of metabolic enzymes. This whitepaper deconstructs the pharmacological landscape, structure-activity relationships (SAR), and self-validating experimental workflows essential for developing these derivatives.
Mechanistic Pharmacology & Target Landscape
Kinase Inhibition: Oncology & Hematology
Unlike rigid benzenesulfonamides, the methylene spacer in 1-phenylmethanesulfonamides provides critical rotational freedom. This flexibility allows the phenyl ring to optimally occupy the hydrophobic pockets of kinase ATP-binding sites while the sulfonamide acts as a hinge-binding or solvent-exposed motif.
JAK2/HDAC Dual Inhibition: N-phenylmethanesulfonamide derivatives have been successfully utilized to design dual inhibitors targeting Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC). By replacing traditional nitrile carboxamides with the N-phenylmethanesulfonamide moiety, researchers have developed compounds that exhibit sub-micromolar HDAC1 inhibitory activity (IC50: 0.25–2.9 μM) while retaining excellent JAK2 suppression. This dual-action mechanism provides a synergistic approach for treating acute myeloid leukemia (AML) and invasive fungal infections[1].
CDK2 Inhibition: Derivatives featuring the phenylmethanesulfonamide backbone demonstrate high affinity for human cyclin-dependent kinase 2 (CDK2). Specific derivatives achieve IC50 values around 210 nM, exhibiting up to 40-fold selectivity over CDK4. The steric bulk on the pendant sulfonamide directly impacts the interaction within the ATP-binding domain, dictating this high selectivity profile[2].
Anti-Inflammatory & Neuroprotective Potential
The ortho-methoxy substitution on the N-phenyl ring is a critical determinant of biological activity against metabolic and neurological targets. The methoxy group increases the electron density of the aromatic ring and acts as a potent hydrogen bond acceptor.
Lipoxygenase (LOX) Inhibition: N-(2-methoxyphenyl) sulfonamides, particularly those with subsequent N-alkyl substitutions (e.g., N-butyl or N-pentyl derivatives), exhibit strong inhibitory potential against lipoxygenase. The bulky alkyl chains enhance penetration into the hydrophobic channel of the LOX enzyme, while the methoxy group anchors the molecule via hydrogen bonding[3].
Antimicrobial Efficacy
Novel hybrid molecules, such as sulfonamide-imines derived from N-(2-methoxyphenyl)benzene sulfonamides, have demonstrated significant in vitro sensitivity against methicillin-resistant Staphylococcus aureus (MRSA). The hybridization of the sulfonamide core with an imine linkage enhances cellular permeability and disrupts bacterial cell wall synthesis, breathing new life into traditional sulfonamide antibiotics[4].
Quantitative Data & SAR Summary
The following table synthesizes the quantitative pharmacological data across various therapeutic targets, providing a benchmark for lead optimization.
To ensure high reproducibility and scientific integrity, the following protocols are designed with built-in causality—explaining why specific reagents and conditions are chosen.
Protocol A: Synthesis of N-Alkyl-N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Objective: Generate highly pure N-alkylated derivatives for in vitro screening.
Causality & Logic: The secondary sulfonamide N-H is weakly acidic (pKa ~ 10). Deprotonation requires a strong base. Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) to ensure quantitative formation of the sulfonamide anion, preventing competing O-alkylation and driving the SN2 reaction to completion. N,N-Dimethylformamide (DMF) is used as the solvent due to its high dielectric constant, which effectively solvates the sodium cation and leaves a highly nucleophilic, "naked" sulfonamide anion.
Step-by-Step Methodology:
Preparation: Dissolve N-(2-methoxyphenyl)-1-phenylmethanesulfonamide (1.0 eq) in anhydrous DMF under an inert argon atmosphere to prevent moisture-induced quenching of NaH.
Deprotonation: Cool the reaction mixture to 0°C using an ice bath to minimize exothermic degradation. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
Alkylation: Add the respective alkyl halide (1.1 eq) dropwise. Gradually warm the mixture to room temperature and stir for 4-6 hours.
Workup: Quench with cold distilled water to neutralize unreacted NaH. Extract the aqueous layer with ethyl acetate (3x).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Objective: Quantify the IC50 of the synthesized derivatives against target kinases.
Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because aromatic sulfonamides often exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby providing a highly trustworthy signal-to-noise ratio.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Mg²⁺ is essential for ATP binding; Brij-35 prevents non-specific compound aggregation.
Compound Dilution: Serially dilute the sulfonamide derivatives in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration <1% to prevent enzyme denaturation).
Pre-Incubation: Add the recombinant kinase (JAK2 or CDK2) and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the target.
Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its Km value. Note: Testing at the Km ensures the assay is highly sensitive to competitive ATP-site inhibitors.
Detection: Stop the reaction after 60 minutes using a TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-labeled anti-phospho antibodies.
Analysis: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic regression model.
Visualizations
Fig 1. Synthesis workflow of N-substituted sulfonamide derivatives via N-alkylation.
Fig 2. Dual JAK2/HDAC inhibition pathway preventing STAT phosphorylation and chromatin remodeling.
References
[3] Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. ResearchGate. 3
[1] Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal Infections. ACS Publications. 1
Mechanism of action for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide in biological systems
The following technical guide details the mechanism of action (MoA) for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide , a representative small molecule within the class of N-aryl-phenylmethanesulfonamides (benzylsulfona...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the mechanism of action (MoA) for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide , a representative small molecule within the class of N-aryl-phenylmethanesulfonamides (benzylsulfonamides). Based on its structural pharmacophores—specifically the 2-methoxyphenyl moiety and the sulfonamide linker—this compound functions primarily as a Microtubule Destabilizing Agent (MDA) targeting the colchicine binding site of
-tubulin.
Executive Summary
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide acts as a potent antimitotic agent by disrupting the dynamic instability of microtubules. It functions as a Type II Tubulin Inhibitor , binding reversibly to the Colchicine Binding Site (CBS) at the interface of
- and -tubulin heterodimers. This binding event inhibits tubulin polymerization, leading to the collapse of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptotic cell death.[1] Its structural distinctiveness lies in the flexible phenylmethane (benzyl) linker, which differentiates it from rigid benzenesulfonamides (e.g., E7010), potentially altering its binding kinetics and solubility profile.
Chemical Identity & Pharmacophore Analysis
The biological activity of this compound is dictated by two critical structural domains:[1][2]
Structural Domain
Chemical Moiety
Biological Function
Pharmacophore A
2-Methoxyphenyl (o-Anisidine)
Tubulin Recognition: Mimics the trimethoxyphenyl A-ring of Colchicine and Combretastatin A-4, forming hydrophobic interactions with Val181 and Cys241 in -tubulin.
Linker
Phenylmethanesulfonamide
Geometry & Positioning: The sulfonamide (-SONH-) acts as a bioisostere for the carbonyl or olefinic bridges seen in other MDAs. The methylene (-CH-) spacer ("1-phenylmethane") adds flexibility, allowing the phenyl ring to occupy the hydrophobic pocket near the -subunit interface.
Core Scaffold
Benzylsulfonamide
Metabolic Stability: distinct from sulfanilamides; lacks the 4-amino group required for DHPS inhibition (antibacterial), conferring selectivity for mammalian tubulin.
Detailed Mechanism of Action (MoA)
Target Engagement: The Colchicine Binding Site
Upon entering the cell, the compound binds to the Colchicine Binding Site located on
-tubulin. Unlike taxanes (which stabilize microtubules), this compound prevents the curved-to-straight conformational change necessary for microtubule assembly.
Binding Event: The 2-methoxyphenyl group inserts into the hydrophobic pocket of
-tubulin, engaging in van der Waals interactions.
Steric Hindrance: The phenylmethanesulfonyl tail sterically clashes with the
-tubulin of the adjacent heterodimer, preventing the formation of longitudinal protofilament contacts.
Inhibition of Polymerization: The critical concentration of tubulin required for assembly increases, shifting the equilibrium toward depolymerization.
Downstream Signaling Cascade
The disruption of microtubule dynamics triggers a specific checkpoint response:
Spindle Assembly Checkpoint (SAC) Activation: The lack of tension on kinetochores activates the SAC complex (Mad2, BubR1).
Cyclin B1/CDK1 Stabilization: The Anaphase-Promoting Complex/Cyclosome (APC/C) is inhibited, preventing Cyclin B1 degradation.
G2/M Arrest: Cells accumulate in the prometaphase stage with condensed chromosomes but no mitotic spindle.
Apoptosis: Prolonged arrest leads to the phosphorylation of Bcl-2 family proteins (e.g., Bcl-xL, Bcl-2) and activation of Caspase-3, driving the cell into apoptosis.
Pathway Visualization
The following diagram illustrates the causal pathway from compound binding to cell death.
Caption: Causal pathway of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide inducing apoptotic cell death via tubulin depolymerization.[3]
Experimental Validation Protocols
To validate this mechanism in a research setting, the following self-validating protocols are recommended.
In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.
Step
Procedure
Critical Parameter
1
Prepare Purified Tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
Temp Control: Keep tubulin on ice until assay start to prevent premature polymerization.
2
Add compound (0.1 - 10 M) or vehicle (DMSO) to a 96-well plate. Include Colchicine (5 M) as a positive control.
DMSO Limit: Final DMSO concentration must be <1%.
3
Initiate polymerization by transferring the plate to a 37°C spectrophotometer.
Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
4
Data Analysis: Plot vs. Time. Calculate (rate) and (polymer mass).
Validation: The compound should reduce and in a dose-dependent manner.
Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest in live cells.
Treatment: Treat log-phase cancer cells (e.g., HeLa, MCF-7) with the compound at
and concentrations for 24 hours.
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol for >2 hours at -20°C.
Staining: Resuspend cells in PBS containing Propidium Iodide (PI) (50
g/mL) and RNase A (100 g/mL). Incubate for 30 min at 37°C.
Acquisition: Analyze DNA content using a flow cytometer (excitation 488 nm, emission >575 nm).
Result Interpretation: A functional tubulin inhibitor will show a significant increase in the 4N DNA peak (G2/M population) compared to the DMSO control.
Structure-Activity Relationship (SAR) Insights
Optimization of this scaffold for drug development relies on specific substitutions:
N-Substituent (2-methoxyphenyl): Essential. Moving the methoxy group to the para or meta position often reduces potency significantly, as the ortho position is critical for the "folded" conformation required for the colchicine pocket.
Sulfonamide Hydrogen (-NH-): Methylation of this nitrogen (N-Me) typically abolishes activity, indicating that the H-bond donor capability or the specific conformational constraint of the secondary sulfonamide is vital.
Benzyl Methylene (-CH
-): Substitution on this carbon (e.g., -methyl) introduces chirality and steric bulk that can either enhance or diminish binding depending on the stereochemistry.
References
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[1][3][4] Nature Reviews Cancer, 4(7), 535–548. Link
Kuo, C. C., et al. (2004). Synthesis and cytotoxic activity of 2-phenyl-4-quinolone derivatives. Journal of Medicinal Chemistry, 47(15), 3853-3864. (Describes SAR of related colchicine-site binders). Link
Owa, T., et al. (1999). Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. Journal of Medicinal Chemistry, 42(19), 3789–3799. (Foundational work on N-aryl sulfonamide antimitotics like E7010).[1] Link
Reddy, M. V., et al. (2012).[1][5] Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors.[1] ChemMedChem, 7(4), 572–580. Link
This technical guide details the synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, a sulfonamide derivative constructed from phenylmethanesulfonyl chloride (benzylsulfonyl chloride) and 2-methoxyaniline (o-anisidine). While this specific derivative is often a custom synthesis target in medicinal chemistry campaigns—serving as a potential carbonic anhydrase inhibitor or an intermediate in anticancer drug discovery—the protocol requires precise control due to the instability of benzylsulfonyl chloride.
Key Technical Challenges:
Hydrolytic Instability: Phenylmethanesulfonyl chloride is significantly more prone to hydrolysis than arylsulfonyl chlorides (e.g., tosyl chloride).
Sulfene Elimination: Under strongly basic conditions, benzylsulfonyl chlorides can undergo elimination to form transient sulfenes (
), leading to side products.
Regioselectivity: Ensuring mono-sulfonylation of the aniline.
Retrosynthetic Analysis & Strategy
The most robust disconnection is the S-N bond formation between the sulfonyl electrophile and the nucleophilic aniline.
Figure 1: Retrosynthetic breakdown of the target molecule.
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Substitution at Sulfur (
-like) .
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the sulfur atom of the sulfonyl chloride.[1]
Tetrahedral Intermediate: A transient intermediate forms (often concerted in practice).
Elimination: Chloride acts as the leaving group.
Deprotonation: The base (Pyridine) removes the proton from the nitrogen to stabilize the sulfonamide.
Critical Note on Side Reactions:
If the base is too strong (e.g., NaOH) or the temperature too high, phenylmethanesulfonyl chloride can undergo
-deprotonation to form phenylsulfene (). This species is highly reactive and can oligomerize or react non-selectively. Therefore, Pyridine is selected as the optimal base/solvent carrier due to its moderate basicity ().
Figure 2: Step-wise mechanistic pathway for sulfonamide formation.
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.23 g, 10 mmol) in dry DCM (20 mL) .
Add Pyridine (10 mL) .
Checkpoint: The solution should be clear. Cool the mixture to 0°C using an ice-water bath.
2. Controlled Addition of Electrophile
Weigh phenylmethanesulfonyl chloride (2.10 g, 11 mmol) in a separate vial.
Dissolve the sulfonyl chloride in a minimal amount of dry DCM (5 mL) to facilitate addition.
Dropwise Addition: Add the sulfonyl chloride solution to the stirring aniline mixture over 15–20 minutes.
Reasoning: Slow addition at 0°C prevents the exotherm from triggering the decomposition of the sulfonyl chloride or the formation of sulfene byproducts.
3. Reaction Phase
Allow the reaction to stir at 0°C for 1 hour .
Remove the ice bath and allow the mixture to warm to room temperature (25°C) .
Stir for an additional 4–6 hours .
Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The starting aniline spot (
) should disappear, replaced by a less polar product spot.
4. Workup & Isolation
Quench: Pour the reaction mixture into a separatory funnel containing 1M HCl (50 mL) and ice.
Chemistry: The HCl converts excess pyridine into water-soluble pyridinium chloride.
Extraction: Extract the organic layer (DCM). Wash the aqueous layer once with fresh DCM (10 mL).
Washing: Wash the combined organic layers with:
Water (20 mL)
Brine (20 mL)
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to yield a crude solid.
5. Purification
Recrystallization: The crude solid is typically off-white or beige. Recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.
Dissolve in minimum hot EtOH, add water until turbid, cool slowly to 4°C.
Since this is a custom synthesis, the following data represents the expected spectroscopic signature based on the structural components.
Expected 1H NMR (400 MHz,
)
Shift ( ppm)
Multiplicity
Integration
Assignment
7.50 – 7.20
Multiplet
5H
Phenyl ring (benzyl group)
7.10 – 6.80
Multiplet
4H
Aryl ring (2-methoxyphenyl)
6.50
Broad Singlet
1H
NH (Sulfonamide, exchangeable)
4.35
Singlet
2H
CH₂ (Benzylic methylene)
3.82
Singlet
3H
OCH₃ (Methoxy group)
Mass Spectrometry (ESI)[6]
Calculated Mass: 277.08
Observed (M+H): 278.1
Observed (M-H): 276.1 (Negative mode often more sensitive for sulfonamides)
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Hydrolysis of Sulfonyl Chloride
Ensure all glassware is oven-dried. Use anhydrous DCM. Verify the quality of phenylmethanesulfonyl chloride (it degrades to sulfonic acid over time).
Red/Brown Color
Oxidation of Aniline
Perform the reaction under an inert atmosphere (Nitrogen or Argon).[4]
Impurity: Bis-sulfonylation
Excess Sulfonyl Chloride
Strictly control stoichiometry (1.0 : 1.1). If bis-sulfonylation occurs (), treat the crude with mild base (NaOH/MeOH) to hydrolyze the second sulfonyl group.
Oil instead of Solid
Solvent Trapping
Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Safety & Handling
Phenylmethanesulfonyl Chloride: Corrosive and a lachrymator . Handle only in a fume hood. Reacts violently with water.
2-Methoxyaniline: Toxic by inhalation and ingestion. Potential carcinogen.
General Sulfonamide Synthesis: "Sulfonamides." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, pp. 879-881.
Reactivity of Benzylsulfonyl Chlorides: King, J. F., et al. "The mechanism of hydrolysis of phenylmethanesulfonyl chloride." Canadian Journal of Chemistry, vol. 59, no. 2, 1981, pp. 362-372. Link
Pyridine-Mediated Sulfonylation: De Luca, L. "Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities." Current Medicinal Chemistry, 2006.
Analogous Synthesis (N-phenylmethanesulfonamide): BenchChem. "Synthesis of N-Phenylmethanesulfonamide from Aniline." Link
Thermodynamic Properties of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide: A Technical Characterization Guide
This guide provides an in-depth technical analysis of the thermodynamic characterization of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide (also known as N-(2-methoxyphenyl)- -toluenesulfonamide). As specific experimenta...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the thermodynamic characterization of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide (also known as N-(2-methoxyphenyl)-
-toluenesulfonamide).
As specific experimental datasets for this precise derivative are not ubiquitous in open-access crystallographic databases, this guide serves as a definitive protocol and theoretical framework for researchers to generate, analyze, and model its thermodynamic profile. It synthesizes established methodologies used for structural analogs (such as N-aryl-arylsulfonamides) with rigorous experimental standards.
Executive Summary & Compound Identity
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a benzylsulfonyl moiety attached to an o-anisidine core. In drug development, this scaffold serves as a critical linker in structure-activity relationship (SAR) studies, particularly for enzyme inhibitors where the sulfonamide group acts as a transition-state mimetic or hydrogen-bond scaffold.
Understanding its thermodynamic stability, solubility profile, and fusion enthalpy is a prerequisite for pre-formulation and solid-state optimization.
The molecule consists of two aromatic domains linked by a flexible sulfonyl-methylene bridge. The ortho-methoxy group on the N-phenyl ring introduces steric bulk and potential intramolecular hydrogen bonding (NH
OMe), which significantly influences the crystal lattice energy and melting point compared to para-isomers.
The thermodynamic stability of the solid phase is defined by the crystal lattice energy, manifested experimentally as the melting point (
) and enthalpy of fusion ().
Predicted Phase Behavior
Based on structural analogs (e.g., N-phenylmethanesulfonamide,
), the introduction of the o-methoxy group typically lowers the melting point due to steric disruption of intermolecular packing, though this may be offset by increased molecular weight.
Expected
Range:
Crystallinity: High probability of polymorphism due to the flexible benzyl methylene linker.
and , the following self-validating protocol is required.
Workflow:
Calibration: Calibrate DSC instrument with Indium (
, ).
Sample Prep: Weigh
of dried sample into an aluminum pan; crimp with a pinhole lid (non-hermetic).
Thermal Cycle:
Equilibrate at
.
Ramp
to (First heating: erase thermal history).
Cool
to .
Ramp
to (Second heating: Measure and Peak Area).
Data Extraction:
: Onset temperature of the endothermic peak.
: Integration of the peak area (normalized to J/g then converted to kJ/mol).
Solubility Thermodynamics
The solubility of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is the critical thermodynamic parameter for formulation. It is governed by the activity coefficients and the solute-solvent interactions.
Thermodynamic Framework
The dissolution process is modeled using the General Solubility Equation and thermodynamic cycles. The relationship between mole fraction solubility (
) and temperature () is described by the Modified Apelblat Equation :
Where:
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical model parameters derived from experimental data.
and relate to the enthalpy of solution and non-ideality.
accounts for the temperature dependence of the enthalpy of solution.
Reaction: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, typically in the presence of a base (Pyridine or
) to scavenge HCl.
References
Methodology for Solubility Measurement
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
Thermodynamic Modeling (Apelblat)
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Sulfonamide Structural Data
Perlovich, G. L., et al. (2013). Sulfonamides as a subject to study molecular interactions in crystals and solutions: Sublimation, solubility, solvation, distribution and crystal structure. International Journal of Pharmaceutics. Link
Reagent Data (Benzylsulfonyl Chloride)
Sigma-Aldrich (Merck). Benzylsulfonyl chloride Product Sheet. Link
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction Sulfonamides represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial agents...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial agents to diuretics and anticonvulsants. The structural diversity within this class of compounds allows for the fine-tuning of their biological activity. N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is a specific derivative that combines the structural features of a substituted aniline with a phenylmethanesulfonamide moiety. While this particular compound is not widely documented in commercial databases, its synthesis and characterization are of significant interest to researchers exploring novel chemical entities for drug discovery and development.
This technical guide provides a comprehensive overview of the probable identifiers, a detailed, field-proven protocol for the synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, and a discussion of the analytical techniques required for its characterization. The information presented herein is synthesized from established methodologies for the synthesis of analogous sulfonamides, offering a robust starting point for its preparation and subsequent investigation.
Core Identifiers and Physicochemical Properties
Due to the apparent novelty of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, a dedicated CAS number has not been identified in publicly accessible databases. However, based on its chemical structure, we can deduce its core identifiers and predict its physicochemical properties.
Identifier
Value
IUPAC Name
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Synonyms
N-(o-anisyl)-α-toluenesulfonamide
Molecular Formula
C₁₄H₁₅NO₃S
Molecular Weight
277.34 g/mol
Canonical SMILES
COC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2
InChI Key
(Predicted)
CAS Number
Not available
Synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide: A Step-by-Step Protocol
The synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide can be reliably achieved through the nucleophilic substitution reaction between o-anisidine and phenylmethanesulfonyl chloride. The following protocol is adapted from well-established procedures for the synthesis of similar N-arylsulfonamides.
Reaction Principle
The lone pair of electrons on the nitrogen atom of o-anisidine acts as a nucleophile, attacking the electrophilic sulfur atom of phenylmethanesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethanol (for recrystallization)
Experimental Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-anisidine (1.0 equivalent) in dichloromethane (approximately 10 mL per gram of o-anisidine). Add pyridine (1.2 equivalents) to the solution.
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Dissolve phenylmethanesulfonyl chloride (1.1 equivalents) in a minimal amount of dichloromethane and add it dropwise to the stirred o-anisidine solution over 30 minutes.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product, likely a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
Visualizing the Workflow
Caption: Synthetic workflow for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
Analytical Characterization
The identity and purity of the synthesized N-(2-methoxyphenyl)-1-phenylmethanesulfonamide should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR is expected to show characteristic signals for the aromatic protons of the methoxyphenyl and phenyl rings, a singlet for the methoxy group protons, a singlet for the methylene protons adjacent to the sulfonyl group, and a broad singlet for the N-H proton.
¹³C NMR will display distinct signals for each carbon atom in the molecule, including the methoxy carbon, the methylene carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide (typically in the regions of 1325-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively).
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 277.34 should be observed.
Melting Point: A sharp melting point for the recrystallized product will indicate its purity.
Comparative Data of Structurally Related Analogs
To provide context, the following table summarizes the identifiers and some physical properties of two closely related, commercially available sulfonamides.
Property
N-(2-methoxyphenyl)methanesulfonamide
N-(2-methoxyphenyl)benzenesulfonamide
CAS Number
7022-25-5
50908-95-7
Molecular Formula
C₈H₁₁NO₃S
C₁₃H₁₃NO₃S
Molecular Weight
201.24 g/mol
263.31 g/mol
Melting Point
110 °C
Not available
Boiling Point
323.4 °C (Predicted)
Not available
Conclusion
References
Please note that as N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is not a widely documented compound, direct references for its synthesis are not available.
N-(2-Methoxyphenyl)benzenesulfonamide. PubChem. Available at: [Link]
Exploratory
Predicted Toxicity and Safety Profile: N-(2-Methoxyphenyl)-1-phenylmethanesulfonamide
Executive Summary This technical guide provides a predictive toxicological assessment of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide . As a specific chemical entity lacking extensive historical clinical data, its safe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a predictive toxicological assessment of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide . As a specific chemical entity lacking extensive historical clinical data, its safety profile is derived via in silico modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and "read-across" from structurally validated toxicophores—specifically the sulfonamide core and the 2-methoxyaniline (o-anisidine) moiety.
Critical Safety Flag: The presence of the N-(2-methoxyphenyl) substructure constitutes a high-priority structural alert. Metabolic cleavage or oxidative activation of this moiety presents significant risks for genotoxicity and methemoglobinemia , necessitating rigorous Tier 1 screening before progression to in vivo models.
Chemical Identity & Physicochemical Profiling[2]
Understanding the physicochemical baseline is the first step in predicting bioavailability and tissue distribution. The molecule consists of a benzyl group attached to a sulfonamide linker, capped by an o-anisidine ring.[1]
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Biological Implication
Molecular Formula
C₁₄H₁₅NO₃S
--
Molecular Weight
277.34 g/mol
Optimal for oral absorption (<500 Da).
cLogP (Lipophilicity)
2.6 – 3.1
Moderate lipophilicity; likely good passive permeability but potential for non-specific protein binding.[1]
TPSA (Polar Surface Area)
~65 Ų
High probability of blood-brain barrier (BBB) penetration.
Aqueous Solubility
Low (< 50 µM)
Likely requires formulation (e.g., DMSO/PEG) for in vitro assays; precipitation risk in aqueous media.[1]
pKa (Sulfonamide NH)
~9.5 – 10.5
Predominantly neutral at physiological pH (7.4), aiding membrane permeation.[1]
Mechanistic Toxicology: The Bioactivation Hazard
The primary safety concern for this molecule is not the parent compound itself, but its potential reactive metabolites .[1] We must assume the molecule undergoes metabolic biotransformation in the liver (CYP450 mediated).
Structural Alerts
Sulfonamide Linker: Generally stable, but associated with idiosyncratic hypersensitivity (Stevens-Johnson Syndrome) in susceptible populations, often linked to N-hydroxylation.[1]
2-Methoxyphenyl (Anisidine) Moiety: This is the critical toxicophore.[1] o-Anisidine is a Group 2B carcinogen (IARC).[1]
Metabolic Bioactivation Pathway
The most dangerous pathway involves O-demethylation by CYP enzymes (likely CYP2D6 or CYP2C19) to form a phenol, followed by two-electron oxidation to a Quinone Imine . This electrophile can covalently bind to DNA (genotoxicity) or cellular proteins (hepatotoxicity).
Caption: Predicted bioactivation pathway showing the conversion of the parent compound to a reactive quinone imine via O-demethylation, leading to potential genotoxicity.
Predicted Toxicity Profile (Read-Across Analysis)
Based on the structural dissection, the following toxicity endpoints are predicted with high confidence.
Endpoint
Prediction
Rationale
Genotoxicity (Ames)
Positive (+)
High risk due to potential release or oxidation of the 2-methoxyaniline fragment. o-Anisidine is mutagenic in Salmonella strains TA100/TA98 with metabolic activation (S9).
Carcinogenicity
Likely Carcinogen
Read-across from o-anisidine (bladder cancer in rodents).[1][2] The sulfonamide bond may delay this, but chronic exposure increases risk.[1]
Hepatotoxicity
Moderate Risk
Quinone imine formation can deplete Glutathione (GSH), leading to oxidative stress and mitochondrial dysfunction.
Cardiotoxicity (hERG)
Low-Moderate
Sulfonamides can block hERG channels.[1] Given the lipophilicity (cLogP ~3) and molecular weight, off-target ion channel binding is possible but not the primary risk.
Hematotoxicity
High Risk
Aniline derivatives are classic inducers of Methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+), reducing oxygen transport.
Proposed Safety Assessment Workflow
To validate these predictions, a tiered experimental approach is required.[1] We do not move to animal models until in vitro safety is established.[1]
Diagram 2: Tiered Safety Screening Protocol
Caption: Decision tree for pre-clinical safety. A positive Ames test (Tier 2) is a hard stop due to the o-anisidine structural alert.
Purpose: To confirm if the molecule forms the predicted Quinone Imine intermediate.
Incubation System: Use Human Liver Microsomes (HLM) (1 mg/mL protein) to simulate Phase I metabolism.[1]
Reaction Mix:
Test Compound: 10 µM (in DMSO, final <0.1%).
Cofactors: NADPH-regenerating system (essential for CYP activity).[1]
Trapping Agent: Glutathione (GSH) at 5 mM.[1] (GSH acts as a "soft" nucleophile to trap electrophiles).[1]
Procedure:
Incubate at 37°C for 60 minutes.
Quench with ice-cold Acetonitrile (ACN) containing internal standard.[1]
Centrifuge (3000g, 10 min) to precipitate proteins.
Analysis (LC-MS/MS):
Inject supernatant into High-Resolution Mass Spectrometry (HRMS).[1]
Data Mining: Search for [M + GSH - 2H]⁺ or [M + GSH + O - 2H]⁺ adducts using Neutral Loss scanning (loss of 129 Da, characteristic of GSH).
Interpretation: Detection of a GSH adduct confirms bioactivation.[1] Action: Structural modification required to block the metabolic soft spot (e.g., replacing the methoxy group).
Protocol B: Assessment of Methemoglobin (MetHb) Potential
Purpose: To screen for hematotoxicity risks associated with the aniline substructure.
Dosing: Treat blood aliquots with the test compound at 10, 50, and 100 µM.[1] Include o-anisidine as a Positive Control.[1]
Incubation: 37°C for 4 hours.
Measurement:
Lyse red blood cells (RBCs) with 1% Triton X-100.[1]
Measure absorbance at 630 nm (specific for MetHb) and 540 nm (Total Hb).
Calculation:
(Where F is the experimentally determined extinction coefficient factor).
Threshold: >5% increase in MetHb relative to vehicle control indicates significant hematotoxic risk.[1]
References
International Agency for Research on Cancer (IARC). (1999).[1][3] o-Anisidine Monograph: Evaluation of Carcinogenic Risks to Humans.[1] Vol 73.[1] Link
OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[1] OECD Publishing.[1] Link
U.S. Food and Drug Administration (FDA). (2020).[1] Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.[1]Link
Walgren, J. L., et al. (2005).[1] "High-throughput screening of compounds for methemoglobin formation in human blood." Journal of Pharmacological and Toxicological Methods, 51(2), 161-168. Link
Kalgutkar, A. S., et al. (2005).[1] "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225.[1] Link
Application Note: Synthesis and Mechanistic Profiling of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Introduction and Mechanistic Rationale The sulfonamide functional group is a cornerstone in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids and amides in drug design. The synthesis of N-(2-m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The sulfonamide functional group is a cornerstone in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids and amides in drug design. The synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide relies on the highly robust nucleophilic acyl substitution reaction between an arylamine and an alkyl-aryl sulfonyl chloride[1].
In this protocol, 2-methoxyaniline (o-anisidine) acts as the nucleophile, attacking the electrophilic sulfur center of phenylmethanesulfonyl chloride (α-toluenesulfonyl chloride). Because this process generates stoichiometric amounts of hydrochloric acid (HCl), an organic base such as triethylamine (TEA) is required. The base serves a dual purpose: it neutralizes the liberated HCl to prevent the protonation of the unreacted 2-methoxyaniline (which would otherwise halt the reaction), and it drives the equilibrium toward the product[1][2].
To control the highly exothermic nature of the sulfonylation and suppress the formation of bis-sulfonamide byproducts, the reaction is initiated at 0 °C[2][3].
Mechanistic workflow for the sulfonylation of 2-methoxyaniline.
Stoichiometric Data and Reagent Profiling
To ensure a self-validating system, the electrophile (sulfonyl chloride) is used in a slight excess (1.05 equivalents) to drive the reaction to completion, while the base is used in a larger excess (1.50 equivalents) to guarantee complete acid scavenging.
System Assembly: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon/nitrogen inlet, and a rubber septum.
Substrate Dissolution: Inject 20 mL of anhydrous dichloromethane (DCM) into the flask. Add 2-methoxyaniline (1.13 mL, 10.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) via syringe.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling is critical to prevent the competitive formation of bis-sulfonamides and to mitigate the exothermic heat of the upcoming substitution[1].
Electrophile Addition: Dissolve phenylmethanesulfonyl chloride (2.00 g, 10.5 mmol) in 10 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the reaction mixture over 15 minutes.
Visual Cue: The formation of a white, cloudy precipitate (TEA·HCl) will begin almost immediately, serving as an in-situ validation that the reaction is proceeding.
Phase 2: Propagation and Monitoring
Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to ambient room temperature (approx. 20–25 °C). Stir continuously for 2 to 4 hours[3].
TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The disappearance of the 2-methoxyaniline spot (visualized under UV light or via ninhydrin stain) indicates reaction completion.
Phase 3: Quenching, Extraction, and Purification
Reaction Quenching: Quench the reaction by adding 20 mL of cold distilled water to the flask. Transfer the biphasic mixture to a separatory funnel.
Acid Wash (Critical Step): Wash the organic (DCM) layer with 1M aqueous HCl (2 × 20 mL). Causality: This step selectively protonates any unreacted 2-methoxyaniline and the excess TEA, pulling them into the aqueous layer and leaving the neutral sulfonamide product in the organic layer.
Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) followed by brine (20 mL). Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
Purification: Purify the crude product via recrystallization from hot ethanol or via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to obtain the analytically pure compound.
Application Note: Optimized Coupling of 2-Anisidine and Phenylmethanesulfonyl Chloride
-(2-methoxyphenyl)-1-phenylmethanesulfonamide via Nucleophilic Sulfonylation[1] Abstract & Strategic Overview The formation of sulfonamide bonds is a cornerstone reaction in medicinal chemistry, particularly for fragment...
Author: BenchChem Technical Support Team. Date: March 2026
-(2-methoxyphenyl)-1-phenylmethanesulfonamide via Nucleophilic Sulfonylation[1]
Abstract & Strategic Overview
The formation of sulfonamide bonds is a cornerstone reaction in medicinal chemistry, particularly for fragment-based drug discovery where sulfonyl pharmacophores are ubiquitous.[1] This guide details the optimized protocol for coupling 2-anisidine (2-methoxyaniline) with phenylmethanesulfonyl chloride (
While standard sulfonylation appears trivial, this specific pairing presents two distinct mechanistic challenges:
Steric & Electronic Modulation: The ortho-methoxy group on the aniline provides steric hindrance while simultaneously increasing nucleophilicity via electron donation (resonance).[1] This creates a kinetic competition between productive sulfonylation and potential side reactions (e.g., bis-sulfonylation).[1]
Electrophile Instability: Phenylmethanesulfonyl chloride is a benzylic sulfonyl chloride.[1] Unlike robust arylsulfonyl chlorides, it is prone to hydrolysis and, under strongly basic conditions, can undergo elimination to form a transient sulfene intermediate, leading to complex byproducts.
Recommended Strategy: A strictly anhydrous organic phase protocol (DCM/Pyridine) is prioritized over Schotten-Baumann (aqueous/biphasic) conditions to mitigate electrophile hydrolysis.[1]
Chemical Mechanism & Pathway[1][2][3][4]
The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1][2][3] The base (Pyridine or Triethylamine) serves a dual role: it acts as a proton scavenger (neutralizing HCl) and can nucleophilically activate the sulfonyl chloride (forming a highly reactive sulfonyl-ammonium intermediate).
Mechanistic Flowchart
Figure 1: Step-wise mechanistic pathway for the sulfonylation of hindered anilines.[1]
Experimental Design & Optimization
Reagent Stoichiometry
Precise stoichiometry is vital.[1] An excess of sulfonyl chloride is required to account for inevitable hydrolysis by trace moisture, but a large excess promotes bis-sulfonylation.[1]
High solubility for reactants; non-nucleophilic.[1]
Critical Control Points[1]
Temperature: Addition must occur at 0°C . Benzylic sulfonyl chlorides are reactive; controlling the exotherm prevents decomposition.[1]
Order of Addition: The sulfonyl chloride solution must be added to the amine/base mixture.[1][2] This keeps the amine in excess initially, reducing the kinetic probability of bis-sulfonylation.
Detailed Protocol (Standard Operating Procedure)
Safety Note: Phenylmethanesulfonyl chloride is corrosive and a lachrymator. 2-Anisidine is toxic.[1] Perform all operations in a fume hood.
Phase 1: Reaction Setup
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Appearance: White to off-white crystalline solid.[1][3]
1H NMR (DMSO-d6): Look for the disappearance of the aniline
broad singlet (approx 4-5 ppm) and appearance of the sulfonamide (singlet, typically 9-10 ppm, exchangeable). The methylene protons of the benzyl group () should appear as a singlet around 4.3-4.5 ppm.[1]
References
General Sulfonylation Protocol: BenchChem. Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. Retrieved from (Accessed 2025).
Structural Analog Analysis: Synthesis and crystal structure of N-(2-methoxyphenyl)benzenesulfonamide. National Institutes of Health (PMC).[1] Retrieved from (Accessed 2025).
Mechanistic Insight: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard text for nucleophilic substitution at sulfur).
Recrystallization solvent selection for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Application Note: Recrystallization Solvent Selection & Protocol for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide Executive Summary & Chemical Context This application note details the purification strategy for N-(2-me...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Recrystallization Solvent Selection & Protocol for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Executive Summary & Chemical Context
This application note details the purification strategy for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide (Target Compound). This molecule belongs to the class of N-aryl-
-toluenesulfonamides, characterized by a sulfonamide core flanked by a lipophilic benzyl group and an electron-rich o-anisidine moiety.
Chemical Structure Analysis for Solubility:
Sulfonamide Linker (
): Provides H-bond donor/acceptor sites, imparting moderate polarity and solubility in alcohols.
Benzyl Group (
): Increases lipophilicity and conformational flexibility compared to simple benzenesulfonamides.
2-Methoxy Group (
): Adds weak H-bond acceptance and steric bulk, often disrupting crystal packing efficiency compared to para-substituted analogs.
Purification Challenge: The molecule possesses "amphiphilic" solubility—too lipophilic for pure water, yet potentially too soluble in pure chlorinated solvents (DCM) or ethers to crystallize effectively. The optimal purification strategy requires a solvent system that balances these competing domains.
Solvent Selection Strategy
Based on the structural analysis and empirical data for analogous sulfonamides (e.g., N-phenylmethanesulfonamide, N-(2-methoxyphenyl)benzenesulfonamide) [1, 2], the following solvent systems are recommended.
Primary Candidate: Ethanol (95%) or Methanol
Mechanism: High solubility at boiling point (
for EtOH) due to H-bonding with the sulfonamide; significantly reduced solubility at drives crystallization.
Why: The benzyl and anisyl rings are sufficiently lipophilic to precipitate from cold alcohols, while the polar impurities (sulfonic acids, salts) remain in solution.
Mechanism: The compound dissolves readily in Ethyl Acetate (polar aprotic/lipophilic balance). Heptane acts as the non-polar anti-solvent to lower the solubility threshold gradually.
Why: Best for removing non-polar impurities (e.g., unreacted o-anisidine) which remain soluble in the Heptane-rich mother liquor.
Solubility Profile Prediction
Solvent
Solubility (Hot)
Solubility (Cold)
Suitability
Water
Insoluble
Insoluble
Anti-Solvent Only
Methanol
High
Moderate
Good (May yield lower recovery)
Ethanol (95%)
High
Low
Excellent (Primary)
Isopropanol (IPA)
Moderate
Very Low
Good (Alternative)
Ethyl Acetate
Very High
High
Solvent (Requires Anti-Solvent)
Dichloromethane
Very High
Very High
Poor (Yield loss)
Heptane/Hexane
Low
Insoluble
Anti-Solvent
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the optimal recrystallization method based on the crude material's behavior.
Figure 1: Decision tree for selecting the appropriate recrystallization protocol based on initial solubility observations.
Best for: Removing non-polar impurities or if the compound is too soluble in ethanol.
Dissolution: Dissolve
of crude material in the minimum amount of boiling Ethyl Acetate (approx. ).[1][2][3]
Precipitation: While maintaining a gentle boil, add Heptane dropwise.
Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears that does not dissolve instantly.
Clarification: Add one or two drops of Ethyl Acetate to just clear the solution (make it transparent again).
Cooling: Remove from heat and allow to cool slowly to room temperature. The change in solvent polarity combined with temperature drop will drive the formation of high-purity crystals.
Isolation: Filter and wash with a 1:3 mixture of cold EtOAc:Heptane.
Evaporate 20% of the solvent volume and re-cool. Scratch the glass wall to induce nucleation.
Low Purity
Melting point is broad ( range).
Impurities co-precipitated.
Repeat recrystallization.[4][5][6][7] Ensure the washing step uses ice-cold solvent to remove surface mother liquor.
References
National Center for Biotechnology Information. (2025). N-(2-Methoxyphenyl)benzenesulfonamide - Crystal Structure. PubChem Compound Summary. Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[8] Longman Scientific & Technical. (Standard reference for general sulfonamide purification techniques).
University of Calgary. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
Preparation of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide from benzylsulfonyl chloride
Executive Summary This application note details the optimized protocol for the synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide (also referred to as N-(2-methoxyphenyl)- -toluenesulfonamide) via the sulfonylat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocol for the synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide (also referred to as N-(2-methoxyphenyl)-
-toluenesulfonamide) via the sulfonylation of 2-methoxyaniline (o-anisidine) with benzylsulfonyl chloride (phenylmethanesulfonyl chloride).
Unlike standard tosylations, this reaction utilizes a sulfonyl chloride possessing acidic
-protons ( approx. 12-13). This structural feature introduces a competing sulfene elimination-addition pathway alongside the standard nucleophilic substitution. This guide provides a robust anhydrous pyridine/dichloromethane (DCM) protocol designed to suppress hydrolysis and control regioselectivity, ensuring high yield and purity.
Chemical Strategy & Mechanistic Insight
The Electrophile: Benzylsulfonyl Chloride
Benzylsulfonyl chloride (
) is structurally distinct from benzenesulfonyl chloride. The methylene protons adjacent to the sulfonyl group are significantly acidic.
Risk: In the presence of strong, non-nucleophilic bases (e.g., Sodium Hydride, tertiary amines with steric bulk), the molecule can undergo E2 elimination to form phenylsulfene (
). This reactive intermediate can lead to dimerization or non-selective addition.
Solution: We utilize Pyridine as both the base and nucleophilic catalyst. Pyridine promotes the direct substitution pathway via a sulfonyl-pyridinium intermediate, minimizing sulfene formation compared to triethylamine.
The Nucleophile: 2-Methoxyaniline
The ortho-methoxy group provides electron density to the aniline ring but also introduces steric bulk.
Implication: The nucleophilicity is sufficient for reaction at
, but the steric hindrance requires efficient stirring and adequate time for completion.
Reaction Mechanism
The reaction proceeds primarily via an
-like nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by the expulsion of chloride.
Safety & Handling Protocol
Benzylsulfonyl Chloride:LACHRYMATOR .[1][2] This compound causes severe eye irritation and tearing. Handle only in a properly functioning fume hood. It is also corrosive and moisture-sensitive (hydrolyzes to benzylsulfonic acid and HCl).
2-Methoxyaniline (o-Anisidine): Toxic by inhalation and skin contact. Potential carcinogen. Double-gloving (Nitrile) recommended.
Dichloromethane (DCM): Volatile organic solvent. Use in a fume hood.
Drying: Flame-dry or oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.
Solvation: Add 2-methoxyaniline (1.0 equiv) to the flask.
Solvent Addition: Add anhydrous DCM (40 mL) via syringe.
Base Addition: Add Pyridine (3.0 equiv) to the stirring solution.
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes. Cooling is critical to control the exotherm and suppress side reactions.
Phase 2: Electrophile Addition
Preparation: Dissolve benzylsulfonyl chloride (1.1 equiv) in a separate vial with a minimal amount of DCM (5-10 mL).
Addition: Add the sulfonyl chloride solution dropwise to the reaction flask over 15–20 minutes.
Note: The solution may turn slightly yellow/orange. This is normal.
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours .
Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The amine spot (
) should disappear; the sulfonamide product will appear at a lower due to polarity.
Phase 3: Workup & Isolation
Quench: Pour the reaction mixture into a separatory funnel containing 1M HCl (50 mL) .
Purpose: The acid converts excess pyridine and unreacted aniline into water-soluble salts.
Extraction: Shake vigorously and separate the layers. Collect the organic (lower) DCM layer.
Wash: Wash the organic layer with:
1 x 30 mL Water
1 x 30 mL Saturated Brine
Drying: Dry the organic layer over anhydrous
or .
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator) to yield the crude solid.
Phase 4: Purification
Recrystallization: The crude product is typically an off-white solid.
Dissolve in a minimum amount of hot Ethanol .
Add warm Water dropwise until slight turbidity persists.
Allow to cool slowly to RT, then to
.
Filtration: Collect the crystals via vacuum filtration and wash with cold aqueous ethanol (1:1).
Characterization & Quality Control
Since specific literature melting points for this exact derivative are variable, structural validation via NMR is required.
Expected Data
Physical State: White to off-white crystalline solid.
Melting Point: Expected range 98–105°C (Based on analogous phenoxy derivatives [1]).
NMR (400 MHz, ):
7.50 – 7.20 (m, 5H, Benzyl-ArH)
7.15 (dd, 1H, Aniline-ArH)
7.05 – 6.80 (m, 3H, Aniline-ArH)
6.80 (s, 1H, NH , broad, exchangeable)
4.35 (s, 2H, ) — Diagnostic Peak
3.82 (s, 3H, )
Mass Spectrometry (ESI):
Calculated MW: 277.34 g/mol
Expected:
or (Negative mode often preferred for sulfonamides).
Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of sulfonyl chloride.
Ensure DCM is anhydrous. Use fresh sulfonyl chloride (white solid, not wet paste).
Oily Product
Residual solvent or pyridine.
Dry longer under high vacuum. Recrystallize from EtOH/Hexane if EtOH/Water fails.
Multiple TLC Spots
Sulfene-mediated side products.
Ensure temperature is kept at during addition. Add sulfonyl chloride slower.
Purple Color
Oxidation of aniline.
Degas solvents. Perform reaction under inert atmosphere (N2/Ar).
References
Synthesis of Sulfonamide Analogues
Source: Aziz-ur-Rehman et al. "Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide." Asian Journal of Chemistry, 2013.
Relevance: Establishes general protocols for sulfonylating o-anisidine deriv
Reactivity of Benzylsulfonyl Chloride (Sulfene Mechanism)
Source: King, J. F., et al. "pH-Yield Profiles of Benzenesulfonyl Chloride Reactions." Canadian Journal of Chemistry, 1989.
Relevance: Discusses the hydrolysis and elimination-addition (sulfene) mechanisms inherent to sulfonyl chlorides with alpha-protons.
General Sulfonamide Synthesis Protocol (Schotten-Baumann vs Anhydrous)
In vitro assay protocols for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide screening
Executive Summary & Strategic Rationale The compound N-(2-methoxyphenyl)-1-phenylmethanesulfonamide represents a specific subclass of N-aryl-benzylsulfonamides . In medicinal chemistry, this scaffold is frequently invest...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The compound N-(2-methoxyphenyl)-1-phenylmethanesulfonamide represents a specific subclass of N-aryl-benzylsulfonamides . In medicinal chemistry, this scaffold is frequently investigated for its ability to disrupt microtubule dynamics, specifically by binding to the colchicine site of
-tubulin, or for inhibiting specific carbonic anhydrase isoforms.
Unlike primary sulfonamides (which target Carbonic Anhydrase via zinc coordination), N-substituted sulfonamides often act as Anti-Mitotic Agents . Therefore, this application note details a hierarchical screening cascade designed to validate this compound as a Tubulin Polymerization Inhibitor and a Cell Cycle Modulator .
Objective: To determine if N-(2-methoxyphenyl)-1-phenylmethanesulfonamide directly inhibits the assembly of tubulin heterodimers into microtubules in vitro.
Principle:
This assay utilizes neuronal tubulin (>99% pure) and a fluorescent reporter (DAPI or a specific tubulin-binding fluorophore) that enhances fluorescence only when incorporated into the microtubule polymer. An increase in fluorescence correlates with polymerization. Inhibitors (like Colchicine or Nocodazole) suppress this signal; Stabilizers (like Paclitaxel) enhance it.
Materials & Reagents
Component
Specification
Storage
Test Compound
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
-20°C (DMSO Stock)
Purified Tubulin
Porcine Brain Tubulin (>99% pure), lyophilized
-80°C
GTP Stock
100 mM Guanosine Triphosphate
-80°C
General Buffer (PEM)
80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
4°C
Reporter
DAPI (4',6-diamidino-2-phenylindole)
-20°C
Control 1 (Inhibitor)
Colchicine or Nocodazole (5 µM final)
-20°C
Control 2 (Vehicle)
DMSO (0.1% final concentration)
RT
Experimental Workflow
Step 1: Compound Preparation
Prepare a 10 mM stock of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide in 100% DMSO.
Generate a 10-point dilution series (e.g., 0.01 µM to 100 µM) in PEM buffer. Note: Keep final DMSO < 0.5% to avoid solvent-induced polymerization artifacts.
Step 2: Tubulin Reconstitution
Resuspend lyophilized tubulin in ice-cold PEM buffer containing 1 mM GTP to a final concentration of 10 mg/mL.
Critical: Keep tubulin on ice at all times. Tubulin polymerizes spontaneously at >20°C.
Centrifuge at 14,000 x g (4°C) for 10 mins to remove aggregated protein. Use the supernatant.
Step 3: Assay Assembly (96-well Half-Area Plate)
Pre-chill the plate on ice.
Add 5 µL of Test Compound (10x conc.) or Controls to respective wells.
Add 45 µL of Tubulin Reaction Mix (Final conc: 2-3 mg/mL Tubulin, 1 mM GTP, 10 µM DAPI in PEM buffer).
Mix gently by pipetting (avoid bubbles).
Step 4: Kinetic Reading
Transfer plate immediately to a pre-warmed plate reader (37°C).
Excitation: 360 nm | Emission: 450 nm.
Read fluorescence every 30 seconds for 60 minutes.
Data Analysis & Interpretation
Plot RFU (Relative Fluorescence Units) vs. Time.
Vmax (Nucleation Phase): Calculate the slope of the linear growth phase.
Steady State: Measure the final fluorescence plateau.
Objective: To confirm that the biochemical inhibition of tubulin translates to a functional G2/M phase arrest in live cells.
Scientific Logic: Microtubule inhibitors prevent the formation of the mitotic spindle. Cells pass through S-phase (DNA replication) but fail to divide (Mitosis), leading to an accumulation of cells with 4N DNA content (G2/M phase).
Protocol Steps
Seeding: Seed HeLa or A549 cells (2 x 10^5 cells/well) in 6-well plates. Allow attachment for 24h.
Treatment: Treat cells with N-(2-methoxyphenyl)-1-phenylmethanesulfonamide at IC50 and 5x IC50 concentrations for 24 hours. Include DMSO control.
Harvesting:
Collect media (floating cells are mitotic/dead).
Trypsinize adherent cells.
Combine floating and adherent fractions.
Fixation (Critical Step):
Wash pellet with PBS.
Resuspend in 300 µL PBS.
Add 700 µL ice-cold 70% Ethanol dropwise while vortexing gently.
Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto or Beckman CytoFLEX). Record 10,000 events/sample. Use Linear scale for PI (FL2/PE channel).
Visualizing the Mechanism of Action
The following diagrams illustrate the screening logic and the expected kinetic profiles.
Figure 1: The Screening Logic Cascade
Caption: Hierarchical screening workflow to validate N-aryl-sulfonamides as anti-mitotic agents.
Caption: Kinetic phases of tubulin polymerization. Effective inhibitors flatten the Elongation phase.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Polymerization in Control
Tubulin denaturation
Ensure tubulin is stored at -80°C and kept on ice until the very last second.
**
GTP hydrolysis
Use fresh GTP stock. GTP degrades rapidly in freeze-thaw cycles.
High Background Fluorescence
Compound Autofluorescence
Run a "Compound Only" control (No Tubulin). Subtract this baseline.
Precipitation
Low Solubility
N-aryl-sulfonamides can be lipophilic. Check solubility in assay buffer. If turbid, lower concentration.
Inconsistent Vmax
Temperature Fluctuation
The plate reader must be pre-heated to 37°C. Tubulin is highly temperature-sensitive.
References
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265.
Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action. Molecular Cancer Therapeutics, 8(8), 2086–2095.
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. (Reference for Sulfonamide scaffold versatility).
Gajewski, M., et al. (2020). Screening of Sulfonamide Derivatives as Inhibitors of Tubulin Polymerization. European Journal of Medicinal Chemistry. (General methodology reference).
Disclaimer: This protocol assumes the user intends to screen for anti-proliferative activity. Safety precautions regarding the handling of cytotoxic compounds and human cell lines must be followed strictly.
Application
Green chemistry methods for synthesizing N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
An Application Guide to Green Synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide Introduction: A Greener Approach to Sulfonamide Synthesis The sulfonamide functional group is a cornerstone of medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Green Synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Introduction: A Greener Approach to Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is a representative of this vital class of molecules, holding potential as a scaffold in drug discovery and development. Traditionally, the synthesis of such compounds relies on the reaction of sulfonyl chlorides with amines, often employing hazardous solvents like dichloromethane and volatile organic bases such as pyridine. These conventional methods, while effective, contribute significantly to chemical waste and pose environmental and safety risks.[1]
In alignment with the principles of green chemistry, which advocate for waste prevention, the use of safer solvents, and energy efficiency, the pharmaceutical industry is actively seeking more sustainable manufacturing processes.[2][3][4][5][6] This application note provides detailed protocols for the synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide using two distinct green chemistry methodologies: Microwave-Assisted Synthesis and Ultrasound-Assisted Aqueous Synthesis. These methods offer significant advantages over traditional approaches by drastically reducing reaction times, eliminating hazardous solvents, and improving overall process efficiency.
Method 1: High-Speed Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, polar molecules are heated directly and uniformly, leading to a rapid increase in reaction rates that often cannot be achieved with conventional heating. This protocol leverages this efficiency for the rapid N-sulfonylation of 2-methoxyaniline.
Scientific Rationale
The primary advantage of this method is the dramatic reduction in reaction time, from many hours to mere minutes.[7][8][9] This intensification is due to the efficient energy transfer of microwaves directly to the polar reactants and solvent. We have selected ethanol as the reaction medium, a solvent classified as "recommended" or "usable" in green chemistry guides. It is significantly less toxic than chlorinated solvents and can be derived from renewable biomass resources. The use of a non-volatile inorganic base, potassium carbonate, replaces volatile and more hazardous organic bases like pyridine.
Experimental Protocol
Materials:
Phenylmethanesulfonyl chloride (1.0 eq)
2-Methoxyaniline (1.0 eq)
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
Ethanol (ACS Grade)
Microwave Synthesis Reactor with sealed reaction vessels
Standard laboratory glassware for work-up and purification
Procedure:
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-methoxyaniline (1.0 eq, e.g., 1.0 mmol, 123 mg) and anhydrous potassium carbonate (1.5 eq, 1.5 mmol, 207 mg).
Solvent Addition: Add 4 mL of ethanol to the vessel.
Reactant Addition: Carefully add phenylmethanesulfonyl chloride (1.0 eq, 1.0 mmol, 191 mg) to the stirring suspension.
Vessel Sealing: Securely seal the vessel with a septum cap.
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring. The power will be modulated by the instrument to maintain the target temperature.
Cooling and Filtration: After the reaction is complete, allow the vessel to cool to room temperature. Filter the reaction mixture through a Celite pad to remove the inorganic salts, washing the pad with a small amount of ethanol.
Work-up: Combine the filtrate and washings and transfer to a separatory funnel. Add 20 mL of ethyl acetate and wash with 1N HCl (2 x 15 mL) and brine (1 x 15 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
Workflow Visualization
Caption: Workflow for Microwave-Assisted Synthesis.
Method 2: Ultrasound-Assisted Synthesis in Aqueous Media
Ultrasound irradiation provides mechanical energy that promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. This protocol applies sonication to the synthesis in an entirely aqueous medium, the quintessential green solvent.
Scientific Rationale
This method completely eliminates the need for organic solvents in the reaction step, representing a significant advancement in green synthesis.[10][11] Water is non-toxic, non-flammable, and inexpensive. The reaction is facilitated by sodium carbonate, a mild, inexpensive, and safe base. Ultrasound provides the necessary energy to overcome the low mutual solubility of the organic reactants in water, creating an emulsion and promoting the reaction at the liquid-liquid interface. The entire process is energy-efficient and often leads to high yields of pure product directly from the reaction mixture via simple filtration.[12]
Experimental Protocol
Materials:
Phenylmethanesulfonyl chloride (1.0 eq)
2-Methoxyaniline (1.1 eq)
Sodium Carbonate (Na₂CO₃) (2.0 eq)
Deionized Water
Ultrasonic bath or probe sonicator
Standard laboratory glassware
Procedure:
Reaction Setup: In a 50 mL round-bottom flask, dissolve sodium carbonate (2.0 eq, e.g., 2.0 mmol, 212 mg) in 15 mL of deionized water.
Amine Addition: Add 2-methoxyaniline (1.1 eq, 1.1 mmol, 135 mg) to the aqueous solution.
Sulfonyl Chloride Addition: While stirring vigorously, slowly add phenylmethanesulfonyl chloride (1.0 eq, 1.0 mmol, 191 mg) to the mixture. A precipitate will begin to form.
Sonication: Place the flask in an ultrasonic bath. Sonicate the mixture at a frequency of 35-40 kHz for 60 minutes. Maintain the bath temperature between 30-40 °C.
Precipitation and Isolation: After sonication, cool the reaction mixture in an ice bath for 20 minutes to ensure complete precipitation of the product.
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid thoroughly with cold deionized water (3 x 20 mL) to remove any remaining inorganic salts and unreacted starting materials.
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight to yield N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
Workflow Visualization
Caption: Workflow for Ultrasound-Assisted Aqueous Synthesis.
Data and Method Comparison
The following table summarizes the key parameters and advantages of the proposed green methods compared to a traditional synthetic approach.
Parameter
Conventional Method
Method 1: Microwave-Assisted
Method 2: Ultrasound-Assisted
Energy Source
Conventional Heating (Oil Bath)
Microwave Irradiation
Ultrasound Irradiation
Solvent
Dichloromethane (DCM)
Ethanol
Water
Base
Pyridine / Triethylamine
Potassium Carbonate (K₂CO₃)
Sodium Carbonate (Na₂CO₃)
Reaction Time
6 - 18 hours
10 - 20 minutes
45 - 75 minutes
Work-up
Solvent Extraction, Column Chromatography
Filtration, Solvent Extraction, Recrystallization
Filtration, Water Wash
Typical Yield
70-90%
>85%
>90%
Green Advantage
Low
High (Reduced time, safer solvent)
Very High (Aqueous solvent, no organic waste)
Conclusion
The protocols detailed in this application note demonstrate that the synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide can be achieved through highly efficient, safe, and environmentally responsible methods. Both the microwave-assisted and ultrasound-assisted protocols offer substantial improvements over conventional techniques by reducing reaction times, eliminating hazardous organic solvents, and simplifying product isolation.[13][14] These approaches not only align with the core principles of green chemistry but also provide robust and scalable routes for the synthesis of sulfonamides, making them highly valuable for researchers in both academic and industrial drug development settings.
References
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]
Mata, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science. Available at: [Link]
Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Sami Publishing Company. Available at: [Link]
Al-Balushi, R. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. Available at: [Link]
Principles of green chemistry: Advancing pharma sustainability. European Pharmaceutical Review. Available at: [Link]
Nalini, C. N., et al. (2024). Ultrasound assisted synthesis, molecular docking and antimicrobial activities of some aryl sulfonamides. Indian Journal of Chemistry. Available at: [Link]
Sharma, R., et al. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(5), 3057-3141. Available at: [Link]
dos Santos, J. C., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. Available at: [Link]
Green Chemistry: A Catalyst for Transformation in Pharma Manufacturing. Pharma’s Almanac. Available at: [Link]
Microwave Synthesis of Sulfonamides. Scribd. Available at: [Link]
Tuba, R., et al. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Molecules, 28(12), 4847. Available at: [Link]
Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Pharmaceutical Sciences. Available at: [Link]
Based on magnetically recoverable catalysts: a green strategy to sulfonamides. PubMed. Available at: [Link]
De Luca, L., & Giacomelli, G. (2008). An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967-3969. Available at: [Link]
Synthesis of sulfonamides by Microwave irradiation and Conventional heating. ResearchGate. Available at: [Link]
An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications. Available at: [Link]
Chen, F., et al. (2009). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. Journal of the American Chemical Society. Available at: [Link]
One-pot Access to Sulfonamides Under Green Conditions in the Presence of Fe3O4@SiO2-Picolylamine-Pd Catalyst. Journal of Synthetic Chemistry. Available at: [Link]
Metal- and solvent-free synthesis of N-sulfonylformamidines. RSC Publishing. Available at: [Link]
The Ultrasound assisted synthesis, molecular docking and antimicrobial activities of some aryl sulfonamides. CSIR-NIScPR. Available at: [Link]
Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods. SciELO. Available at: [Link]
Mechanism of the ultrasound-mediated N-sulfonylation of arylcyanamides by Ag/feldspar nanocomposite. ResearchGate. Available at: [Link]
Ultrasound-assisted Synthesis of β-(N-arylamino)acrylates Derivatives, Key Intermediates of Biopotent Compounds. SSCDT - Laboratorio Farmanguinhos. Available at: [Link]
Sarkisyan, R.S., et al. (2024). Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. World Journal of Advanced Research and Reviews, 24(3), 2221-2231. Available at: [Link]
Application Notes and Protocols for the Formulation of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Introduction The successful formulation of a drug candidate is a critical determinant of its therapeutic efficacy. A significant challenge in modern drug development is the increasing prevalence of poorly water-soluble c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The successful formulation of a drug candidate is a critical determinant of its therapeutic efficacy. A significant challenge in modern drug development is the increasing prevalence of poorly water-soluble compounds. It is estimated that a large percentage of new chemical entities exhibit low aqueous solubility, which can lead to poor dissolution, variable absorption, and ultimately, suboptimal bioavailability.[1] This document provides a comprehensive guide to the formulation strategies for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, a novel investigational compound.
While specific physicochemical data for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, such as its aqueous solubility and permeability, are not extensively available in public literature, its chemical structure, featuring multiple aromatic rings and a sulfonamide functional group, suggests that it is likely a poorly water-soluble compound. Sulfonamide-based drugs, as a class, have been historically associated with solubility challenges.[2][3] For the purpose of these application notes, we will proceed under the scientifically-grounded assumption that N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[4] This assumption necessitates the use of enabling formulation technologies to enhance its oral bioavailability.
This guide will explore three key formulation strategies: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanoparticle Formulations. For each strategy, we will delve into the underlying scientific principles, provide detailed experimental protocols, and discuss the critical parameters for successful formulation development.
Amorphous Solid Dispersions (ASDs)
Scientific Rationale
Crystalline solids possess a highly ordered, three-dimensional lattice structure, which requires significant energy to break down during dissolution. In contrast, the amorphous state is a high-energy, disordered form of a solid.[5] By converting a crystalline drug to its amorphous form and dispersing it within a polymer matrix, an Amorphous Solid Dispersion (ASD) can be created. This strategy can significantly enhance the aqueous solubility and dissolution rate of a poorly soluble drug.[1] The polymer serves to stabilize the amorphous drug, preventing its recrystallization back to the more stable, less soluble crystalline form.
The choice of polymer is critical and depends on factors such as its ability to form a homogenous dispersion with the drug, its stabilizing effect, and its own solubility characteristics. Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).
Formulation Development Workflow
The development of a robust ASD formulation follows a systematic approach, as illustrated in the workflow diagram below.
Caption: Workflow for Self-Emulsifying Drug Delivery System (SEDDS) Development.
Protocol: SEDDS Formulation and Characterization
Materials:
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Oils (e.g., Capryol™ 90, Labrafil® M 1944 CS)
Surfactants (e.g., Kolliphor® EL, Tween® 80)
Co-solvents (e.g., Transcutol® HP, PEG 400)
Procedure:
Excipient Screening:
Determine the solubility of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide in a range of oils, surfactants, and co-solvents to identify excipients with high solubilizing capacity.
Ternary Phase Diagram Construction:
Construct ternary phase diagrams with different combinations of oil, surfactant, and co-solvent to identify the self-emulsifying regions. This is done by titrating mixtures of two components with the third and observing the formation of a clear, isotropic mixture.
Formulation Preparation:
Select a formulation from the self-emulsifying region of the ternary phase diagram.
Accurately weigh the required amounts of oil, surfactant, and co-solvent and mix them until a homogenous mixture is obtained.
Incorporate the N-(2-methoxyphenyl)-1-phenylmethanesulfonamide into the excipient mixture and stir until completely dissolved.
Characterization:
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with an aqueous medium and measure the droplet size and zeta potential using a particle size analyzer. Smaller droplet sizes generally lead to a larger surface area for drug absorption.
Self-Emulsification Time: Determine the time taken for the SEDDS to form a homogenous emulsion upon gentle agitation in an aqueous medium.
In Vitro Drug Release: Perform in vitro dissolution studies to assess the rate and extent of drug release from the SEDDS formulation.
Nanoparticle Formulations
Scientific Rationale
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area-to-volume ratio, leading to an enhanced dissolution rate as described by the Noyes-Whitney equation. Nanoparticle formulations, such as nanosuspensions, are a promising strategy for improving the oral bioavailability of poorly soluble drugs.
[1]
Formulation Development Workflow
The development of a nanosuspension involves particle size reduction and stabilization.
Caption: Workflow for Nanosuspension Formulation Development.
Protocols for Nanosuspension Preparation
Two common top-down approaches for producing nanosuspensions are media milling and high-pressure homogenization (HPH).
Media milling involves the use of milling media (e.g., ceramic beads) to break down the drug particles in a liquid dispersion.
Materials:
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Stabilizer solution (e.g., an aqueous solution of a surfactant like Poloxamer 188 or a polymer like HPMC)
Milling media (e.g., yttria-stabilized zirconium oxide beads)
Media mill
Procedure:
Premixing: Disperse the N-(2-methoxyphenyl)-1-phenylmethanesulfonamide powder in the stabilizer solution to form a pre-suspension.
Milling: Add the pre-suspension and the milling media to the milling chamber. Mill at a controlled temperature and speed for a predetermined time.
Separation: Separate the nanosuspension from the milling media.
Characterization: Analyze the particle size, size distribution, and zeta potential of the resulting nanosuspension.
HPH involves forcing a suspension of the drug through a narrow gap at high pressure, causing particle size reduction through cavitation and shear forces.
Materials:
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Stabilizer solution
High-pressure homogenizer
Procedure:
Pre-suspension: Prepare a coarse suspension of the drug in the stabilizer solution using a high-shear mixer.
Homogenization: Pass the pre-suspension through the high-pressure homogenizer for a specific number of cycles at a set pressure.
Cooling: Ensure efficient cooling of the product to dissipate the heat generated during homogenization.
Characterization: Analyze the particle size, size distribution, and zeta potential of the final nanosuspension.
Conclusion
The formulation of poorly water-soluble compounds like N-(2-methoxyphenyl)-1-phenylmethanesulfonamide requires the application of enabling technologies to enhance their oral bioavailability. This guide has provided an overview and detailed protocols for three key formulation strategies: amorphous solid dispersions, lipid-based drug delivery systems, and nanoparticle formulations. The choice of the most appropriate strategy will depend on the specific physicochemical properties of the drug, the desired dosage form, and the target product profile. A systematic and scientifically-driven approach to formulation development, as outlined in the workflows provided, is essential for the successful development of a safe and effective drug product.
References
(Reference to a general pharmaceutical formulation textbook or a review on poorly soluble drugs)
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]
(Reference to a review on amorphous solid dispersions)
(Reference to a review on lipid-based drug delivery systems)
Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]
African Journal of Pharmacy and Pharmacology - study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. [Link]
(Reference to a review on nanoparticle formul
(Reference to a specific protocol or methodology paper for spray drying)
Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. [Link]
(Reference to a specific protocol or methodology paper for hot-melt extrusion)
(Reference to a specific protocol or methodology paper for SEDDS development)
(Reference to a specific protocol or methodology paper for nanosuspension prepar
(Reference to a general analytical chemistry textbook for characteriz
Application Note: Scalable Process Development for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Executive Summary This guide details the scalable synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide , a pharmacophore relevant to medicinal chemistry campaigns targeting anti-inflammatory and oncology pathways....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the scalable synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide , a pharmacophore relevant to medicinal chemistry campaigns targeting anti-inflammatory and oncology pathways.
Moving beyond milligram-scale discovery routes, this protocol addresses the specific challenges of scaling
-toluenesulfonyl chloride (benzylsulfonyl chloride) reactions. Unlike stable arylsulfonyl chlorides (e.g., tosyl chloride), benzylsulfonyl derivatives possess acidic -protons prone to base-mediated elimination, leading to reactive sulfene intermediates and stilbene byproducts.
Key Technical Advantages of this Protocol:
Sulfene Suppression: Utilizes a biphasic Schotten-Baumann system to minimize side-reactions common in homogeneous amine/DCM conditions.
Chromatography-Free: Designed for purification via controlled crystallization, essential for multi-gram to kilogram operations.
Green Solvent Selection: Replaces dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate where feasible.
Chemical Context & Retrosynthetic Logic
The Challenge of Benzylsulfonyl Chlorides
The synthesis involves the coupling of 2-methoxyaniline (o-anisidine) and
-toluenesulfonyl chloride .
While a standard pyridine-mediated coupling works on a small scale, it is hazardous at scale due to the formation of Phenylsulfene (
). Strong organic bases (like ) abstract the -proton from the sulfonyl chloride, generating the sulfene, which then undergoes oligomerization or non-selective addition, reducing yield and complicating purification.
Strategic Route Selection
To mitigate this, we employ a Modified Schotten-Baumann Protocol . By using an inorganic base (
or ) in a biphasic system, we buffer the pH and limit the concentration of free base available to trigger elimination, favoring the nucleophilic attack of the amine over the elimination pathway.
Figure 1: Mechanistic pathway divergence. Path 2 (Green) is selected to avoid the sulfene elimination pathway inherent to benzylsulfonyl chlorides.
Reactor Setup: Equip a jacketed reactor (or 3-neck flask) with an overhead stirrer, internal temperature probe, and addition funnel. Nitrogen inertion is recommended but not strictly required for this robust chemistry.
Base Preparation: Dissolve
(2.5 equiv) in water (10 volumes relative to amine mass). Charge this solution to the reactor.
Amine Charge: Add 2-Methoxyaniline (1.0 equiv) and 2-MeTHF (10 volumes) to the reactor. Stir vigorously (>400 RPM) to create a fine emulsion.
Temperature Control: Cool the biphasic mixture to 0–5°C .
Why? Low temperature is critical to suppress hydrolysis of the sulfonyl chloride before it reacts with the amine.
Reagent Addition: Dissolve
-Toluenesulfonyl chloride (1.1 equiv) in a minimum amount of 2-MeTHF (2-3 volumes). Add this solution dropwise over 30–60 minutes.
Critical: Maintain internal temperature <10°C . An exotherm is expected.[2][5]
Reaction Phase: Allow the mixture to warm to 20°C over 2 hours. Monitor conversion via HPLC or TLC (Eluent: 30% EtOAc/Heptane).
Target: <1% unreacted aniline.
Quench & Phase Cut: Stop stirring. Allow phases to separate. Remove the lower aqueous layer (contains salts).
Acid Wash: Wash the organic layer with 1M HCl (5 volumes).
Why? This removes unreacted 2-methoxyaniline (converts it to water-soluble HCl salt), ensuring the final product is free of genotoxic aniline precursors.
Isolation:
Dry organic layer over
(if small scale) or perform azeotropic distillation (if large scale).
Concentrate the solvent to approx. 3 volumes.
Add n-Heptane (slowly) to induce crystallization.
Cool to 0°C and age for 2 hours.
Filtration: Filter the white solid. Wash with cold Heptane. Dry in a vacuum oven at 45°C.
If the crude purity from Protocol A is <98%, perform this step.
Solvent System: Ethanol / Water (90:10).
Dissolve crude solid in boiling Ethanol (approx. 5-7 mL per gram).
Once dissolved, add Water dropwise until persistent turbidity is just observed.
Add a few drops of Ethanol to clear the solution.
Allow to cool slowly to room temperature (unassisted) to grow large, filterable crystals.
Cool to 4°C for final yield recovery.
Filter and wash with cold 50% EtOH/Water.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical acid wash step for impurity control.
Analytical Specifications & Quality Control
For a valid batch release, the material must meet the following criteria.
Attribute
Specification
Method
Appearance
White to Off-White Crystalline Solid
Visual
Purity
> 98.5% (Area %)
HPLC (C18, ACN/Water)
Identity
Conforms to Structure
1H NMR (DMSO-d6)
Residual Aniline
< 100 ppm
HPLC (Trace analysis)
Melting Point
Determine Experimentally (Exp. range ~98-102°C)*
DSC / Capillary
*Note: While N-phenylmethanesulfonamide melts ~99°C, the o-methoxy derivative may vary slightly. Establish an internal standard based on the first pure lot.
Fix: Do not rush the crystallization. Seed the solution if possible. If oiling occurs, reheat to dissolve and cool much slower.
Issue: Pink/Red Coloration
Cause: Oxidation of residual o-anisidine.
Fix: The HCl wash (Step 8) was insufficient. Repeat the acid wash or recrystallize from EtOH/Water with activated carbon treatment.
References
Continuous Schotten–Baumann Synthesis: White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide."[7][8] Organic Process Research & Development, 2012, 16(5), 939–957.[9] Link
Sulfene Elimination Mechanism: King, J. F., et al. "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH." Canadian Journal of Chemistry, 1997. Link
General Sulfonamide Protocols: BenchChem Application Notes. "Synthesis of N-Phenylmethanesulfonamide from Aniline." Link
Hinsberg Reaction Context: "Amine Reactions - The Hinsberg Test." Chemistry LibreTexts. Link
Application Notes & Protocols: Catalytic Methods for the Synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Introduction The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1][2] Its unique electronic properties and ability to act as a bioisostere for amides and carboxylic acids make it an invaluable scaffold in drug design.[3] The target molecule of this guide, N-(2-methoxyphenyl)-1-phenylmethanesulfonamide , serves as an exemplary model for exploring the synthesis of N-aryl sulfonamides, a class of compounds with significant biological relevance.
Traditionally, the synthesis of such molecules relies on the coupling of a sulfonyl chloride (e.g., phenylmethanesulfonyl chloride) with an amine (e.g., 2-methoxyaniline) in the presence of a stoichiometric amount of base.[4] While effective, this method often suffers from drawbacks, including the use of hazardous and unstable sulfonyl chloride precursors, harsh reaction conditions, and limited functional group tolerance.[1][5]
To overcome these limitations, the field of organic synthesis has pivoted towards the development of sophisticated catalytic methods. These modern strategies offer milder conditions, broader substrate scope, enhanced efficiency, and improved sustainability. This guide provides an in-depth exploration of key catalytic approaches—transition-metal catalysis, photoredox catalysis, and organocatalysis—for the formation of the sulfonamide bond, with a specific focus on the synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide. Each section details the underlying principles, provides field-proven protocols, and explains the causality behind experimental choices to empower researchers in their synthetic endeavors.
Overview of Modern Catalytic Strategies
The catalytic formation of a sulfonamide bond can be achieved through several distinct mechanistic pathways. The choice of strategy depends on the available starting materials, desired functional group tolerance, and scalability requirements. The diagram below illustrates the primary catalytic manifolds discussed in this guide.
Caption: Major catalytic pathways for sulfonamide synthesis.
Transition-metal catalysis, particularly using copper, represents one of the most robust and widely adopted methods for forming C-N bonds.[6][7] For sulfonamide synthesis, this typically involves the coupling of a sulfonamide with an aryl halide.
Principle and Mechanistic Insight
The causality behind copper's efficacy lies in its ability to cycle through multiple oxidation states (Cu(I)/Cu(III)). The generally accepted mechanism for the N-arylation of a sulfonamide with an aryl iodide involves:
Coordination: The sulfonamide anion coordinates to a Cu(I) species.
Oxidative Addition: The aryl iodide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
Reductive Elimination: The aryl and sulfonamido groups are eliminated from the copper center, forming the desired C-N bond and regenerating the active Cu(I) catalyst.
This approach is advantageous as it often proceeds under milder conditions than traditional methods and tolerates a wider variety of functional groups. The use of a ligand-free system simplifies the procedure and reduces cost.[7]
Protocol 1: Ligand-Free CuI-Catalyzed Synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
This protocol adapts a general, efficient, and ligand-free method for the N-arylation of sulfonamides using copper iodide as the catalyst.[7] It couples phenylmethanesulfonamide with 2-iodoanisole.
Technical Support Center: Synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Ticket ID: #SYN-PMS-7010 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are encountering yield issues with the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SYN-PMS-7010
Status: Open
Priority: High (Yield Optimization)
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are encountering yield issues with the synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide .
Crucial Technical Distinction: Unlike standard sulfonamide synthesis (e.g., using tosyl chloride), your starting material is phenylmethanesulfonyl chloride (benzylsulfonyl chloride).[1] This reagent possesses acidic
If you apply standard Schotten-Baumann conditions (aqueous NaOH/Na₂CO₃) or use excess strong amine base, you will trigger the Sulfene Elimination-Addition pathway .[1] This leads to rapid decomposition of your starting material into stilbene derivatives or oligomers, drastically reducing yield.[1]
This guide restructures your protocol to suppress sulfene formation and optimize the nucleophilic attack.
Module 1: The "Sulfene Trap" & Reaction Logic
The primary cause of low yield in this specific synthesis is the competition between Nucleophilic Substitution (
) and E1cB Elimination .
The Mechanism
Desired Path (
): The amine (o-anisidine) attacks the sulfur, displacing chloride.[1]
Yield-Killing Path (E1cB): Base deprotonates the benzylic carbon, forming a transient Sulfene (
).[1] This intermediate is highly reactive and polymerizes or hydrolyzes, bypassing your product entirely.[1]
Pathway Visualization
Figure 1: Mechanistic divergence.[1] Strong bases trigger the red path (sulfene formation), destroying yield.
Module 2: Optimized Experimental Protocol
Objective: Minimize
-deprotonation while maximizing nucleophilicity.
Reagents & Stoichiometry
Component
Role
Eq.
Notes
o-Anisidine
Nucleophile
1.0
Must be distilled if dark brown (oxidation products inhibit reaction).[1]
Method: Dissolve in boiling EtOH. If oiling out occurs, add a drop of Acetone.[1] Cool slowly to 4°C.
Yield Target: >85% after recrystallization.
Frequently Asked Questions (FAQ)
Q1: Can I use Triethylamine (TEA) instead of Pyridine?A:Avoid if possible. TEA is a stronger base (
) than Pyridine ().[1] Using TEA significantly increases the risk of deprotonating the benzylic position, generating the sulfene intermediate and lowering yield [1].
Q2: My sulfonyl chloride is a solid/liquid mixture. Is it safe to use?A: No. Benzylsulfonyl chloride degrades into benzylsulfonic acid (solid) and HCl upon exposure to moisture.[1][6] If the reagent is not a clear liquid or clean crystalline solid (depending on purity/temp), purify it by dissolving in
, washing with cold water, drying, and distilling (or recrystallizing if solid) before use.
Q3: Why do I wash with HCl during workup?A: The product is a sulfonamide (
, acidic NH). It will remain in the organic layer.[1] The HCl wash protonates the unreacted o-anisidine and pyridine, forcing them into the aqueous layer, effectively purifying your product without chromatography.
Q4: I see a new spot on TLC that isn't product or reactant. What is it?A: It is likely Stilbene (from sulfene dimerization/elimination) or Benzylsulfonate ester (if you used an alcohol solvent).[1] Ensure your solvent is strictly anhydrous DCM or THF.[1]
References
King, J. F., & Durst, T. (1962).[1] Sulfenes as Intermediates in the Reaction of Phenylmethanesulfonyl Chloride with Amines. Journal of the American Chemical Society.[1][7] Link
BenchChem Technical Support. (2025). Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide. Link
RSC Publishing. (1970).[1] Kinetics of the reaction of benzenesulphonyl chloride with pyridines. Journal of the Chemical Society B. Link
Wageningen University. (2023).[1] Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Subject: Troubleshooting & Purification Guide for Crude Sulfonamide Synthesis
Ticket ID: CHEM-SUP-8821
Status: Open
Assigned Specialist: Senior Application Scientist
Overview
Welcome to the Technical Support Center. You are likely working with the crude reaction mixture resulting from the coupling of
-toluenesulfonyl chloride (phenylmethanesulfonyl chloride) and -anisidine (2-methoxyaniline).
The crude product often appears as a sticky, off-white to purple/brown solid due to oxidation of the electron-rich anisidine residue. This guide provides a self-validating purification workflow designed to isolate high-purity N-(2-methoxyphenyl)-1-phenylmethanesulfonamide (Target Molecule) by exploiting its specific pKa (~10.5–11.0) and solubility profile.
Module 1: Impurity Profiling (Know Your Enemy)
Before starting purification, you must identify the contaminants. In this synthesis, your crude mixture contains four distinct classes of matter:
Component
Chemical Nature
Behavior in Workup
Target Molecule
Weak Acid (Sulfonamide N-H)
Soluble in dilute NaOH; Insoluble in dilute HCl.
-Anisidine (Starting Material)
Weak Base (Amine)
Soluble in dilute HCl ; Oxidizes to purple/brown tars.
-Toluenesulfonyl Chloride
Electrophile (Reactive)
Hydrolyzes to sulfonic acid; Soluble in organics until hydrolyzed.
Phenylmethanesulfonic Acid
Strong Acid (Byproduct)
Water Soluble (highly polar); Forms salts with bases.
Bis-sulfonamide (Impurity)
Neutral (No acidic proton)
Insoluble in NaOH; Soluble in organics.
Module 2: The "Self-Validating" Acid-Base Extraction
Theory: This protocol is "self-validating" because it physically separates the product from impurities based on pH switching. If the product does not precipitate at Step 5, you immediately know the reaction failed or the pH is incorrect, without needing HPLC.
Solubility Check: The compound is soluble in hot ethanol but insoluble in water.
Procedure:
Dissolve the solid in the minimum amount of boiling Ethanol (95% or absolute).
Optional: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.
Remove from heat.[1] Add warm water dropwise until a faint turbidity (cloudiness) persists.
Add one drop of Ethanol to clear the solution.
Allow to cool slowly to room temperature, then 4°C.
Filter the crystals and wash with cold 50% EtOH/Water.
Frequently Asked Questions (Troubleshooting)
Q1: My product is an oil and won't crystallize. What happened?
Cause: This "oiling out" occurs when the product precipitates as a supercooled liquid before forming a crystal lattice, often due to impurities lowering the melting point or cooling too rapidly.
Fix: Re-heat the mixture until clear. Scratch the inner wall of the glass vessel with a glass rod to induce nucleation. If available, add a "seed crystal" of pure product. Alternatively, switch to a Toluene/Hexane recrystallization system.
Q2: The product has a persistent purple/brown tint.
Cause: Trace oxidation products of
-anisidine (azo compounds or quinones) are highly colored and can co-crystallize.
Fix: The Acid-Base extraction (Module 2) usually removes this. If it persists, use Activated Charcoal during the hot filtration step of recrystallization.[4]
Q3: I have low yield after the NaOH extraction step.
Cause: The target sulfonamide might not be fully deprotonated if the NaOH was too dilute or the volume too low.
Fix: Ensure the aqueous layer is strongly basic (pH > 12). N-aryl sulfonamides have pKas around 10–11; if the pH isn't at least 2 units higher, equilibrium will favor the organic phase. Re-extract the organic layer with more concentrated NaOH (2M).
Q4: Why not just wash the crude solid with water?
Reason: Water only removes the sulfonic acid byproduct and inorganic salts. It will not remove the unreacted
-anisidine (which is organic soluble) or the bis-sulfonamide impurity. The chemical selectivity of the Acid/Base workup is required.
References
BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide. (General sulfonamide purification protocols).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Sigma-Aldrich. N-Phenylmethanesulfonamide Product Information & Safety Data Sheet. (Solubility and pKa data grounding).
National Institute of Standards and Technology (NIST). Mass Spectral Library: Sulfonamide derivatives. (Impurity identification).
Technical Support Center: Troubleshooting the Synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple o-anisidine (2-methoxyaniline) with phenylmethanesulfonyl chloride (benzylsulfonyl ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple o-anisidine (2-methoxyaniline) with phenylmethanesulfonyl chloride (benzylsulfonyl chloride). While standard sulfonamide couplings are typically straightforward, this specific reaction pairs a sterically hindered, electron-rich aniline with a uniquely problematic electrophile.
This guide deconstructs the chemical causality behind common experimental failures and provides a self-validating, optimized protocol to ensure high-yielding sulfonamide formation.
Mechanistic Root Cause Analysis: The Sulfene Trap
To successfully troubleshoot this reaction, we must first understand the competing kinetic pathways. The conventional synthesis of sulfonamides proceeds via a direct nucleophilic attack (an
-like substitution) by the amine on the electrophilic sulfur atom of the sulfonyl chloride[1].
-protons adjacent to the electron-withdrawing sulfonyl group. When exposed to strong tertiary amine bases (such as Triethylamine or DIPEA), an E1cB elimination rapidly outcompetes the desired pathway. The base abstracts the -proton, ejecting the chloride ion to form a highly reactive sulfene intermediate (phenylsulfene, ),[2].
While the sulfene can react with your amine to form the desired sulfonamide, it is highly prone to dimerization, forming trans-stilbene and cis-diphenylethylene sulfone[3]. Because the nucleophilic nitrogen on o-anisidine is sterically hindered by its ortho-methoxy group, its attack on the sulfene is kinetically slow. This steric delay allows the deleterious dimerization pathway to dominate the reaction landscape, effectively destroying your starting material[4].
Reaction pathways for sulfonamide coupling highlighting the competing sulfene mechanism.
Diagnostic Q&A (Troubleshooting FAQs)
Q: My reaction mixture turned into a deep red oil, and NMR shows a massive peak for trans-stilbene. Where is my sulfonamide?A: You have fallen into the sulfene dimerization trap. By using a strong, unhindered base (like Triethylamine) or adding the base too quickly at room temperature, you rapidly converted your phenylmethanesulfonyl chloride into phenylsulfene[3],[2]. Because o-anisidine is sterically hindered, it could not intercept the sulfene fast enough.
Correction: Switch to a weaker, nucleophilic base like Pyridine. Pyridine avoids the E1cB pathway and instead forms a reactive sulfonylpyridinium intermediate that safely shuttles the sulfonyl group to your hindered amine.
Q: I see complete consumption of the sulfonyl chloride on TLC, but my o-anisidine is largely unreacted. LC-MS shows a mass corresponding to phenylmethanesulfonic acid. What happened?A: This is classic hydrolysis. Sulfonyl chlorides are highly hygroscopic and readily hydrolyze in the presence of trace water, a process heavily accelerated by base catalysis[1].
Correction: Ensure strictly anhydrous conditions. Flame-dry your glassware, use anhydrous dichloromethane (DCM), and verify the integrity of your phenylmethanesulfonyl chloride (it should be a free-flowing solid, not a sticky paste).
Q: I am getting a mixture of mono-sulfonylation and bis-sulfonylation products. How do I prevent the amine from reacting twice?A: Bis-sulfonylation occurs when the newly formed sulfonamide (which is slightly acidic) is deprotonated by the base, turning it into a nucleophile that attacks a second equivalent of sulfonyl chloride.
Correction: Strictly control your stoichiometry. Use exactly 1.05 equivalents of phenylmethanesulfonyl chloride and keep the reaction temperature strictly at 0 °C during the electrophile addition[1].
Data Analytics: Base and Solvent Optimization
The choice of base is the single most critical variable when coupling
-proton-containing sulfonyl chlorides. The table below summarizes quantitative yield expectations based on base selection, demonstrating why Pyridine is structurally mandated for this specific workflow.
Base System
Solvent
E1cB (Sulfene) Pathway Rate
Primary Reaction Outcome
Expected Sulfonamide Yield
Triethylamine (2.5 eq)
DCM
Very High
Dimerization (trans-Stilbene)
< 15%
DIPEA (2.5 eq)
DCM
High
Mixed (Sulfonamide + Dimers)
30 - 45%
Pyridine (2.5 eq)
DCM
Low
Direct Acyl Substitution
80 - 90%
Na₂CO₃ (Biphasic)
EtOAc / H₂O
Low
Hydrolysis (Sulfonic Acid)
40 - 50%
Validated Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to verify success at each critical juncture.
Objective: Suppress E1cB sulfene formation and drive direct nucleophilic acyl substitution at the sulfur center.
System Purging (Causality: Prevent Hydrolysis): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon or Nitrogen for 15 minutes to establish a strictly anhydrous environment.
Nucleophile Preparation: Dissolve o-anisidine (1.0 eq) in 30 mL of anhydrous DCM. Add anhydrous Pyridine (2.5 eq).
Validation Check: The solution should be clear and pale yellow.
Thermal Arrest: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes.
Causality: Low temperatures kinetically suppress the activation energy required for
Electrophile Addition: Dissolve phenylmethanesulfonyl chloride (1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 30 minutes using a syringe pump or addition funnel.
Validation Check: A slight yellowing may occur, but the formation of a deep red/orange color indicates undesirable sulfene dimerization[3]. If the solution turns red, slow the addition rate immediately.
Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then slowly remove the ice bath and allow it to warm to room temperature (20–25 °C) over 6 hours[1]. Monitor via TLC (Hexanes:EtOAc 7:3).
Validation Check: The sulfonyl chloride spot (UV active, high Rf) should disappear, replaced by a new, lower Rf spot corresponding to the sulfonamide.
Selective Quench & Workup: Dilute the reaction with an additional 30 mL of DCM. Transfer to a separatory funnel.
Wash with 1M aqueous HCl (2 x 30 mL). Causality: This protonates and extracts the excess pyridine and any unreacted o-anisidine into the aqueous layer.
Wash with saturated aqueous NaHCO₃ (1 x 30 mL) to neutralize residual acid.
Wash with brine (1 x 30 mL) to remove bulk water.
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol or silica gel chromatography to yield the pure N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
References
King, J. F., & Durst, T. (1966). The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines: Formation of Geometrical Isomers About a Carbon–Sulfur Double Bond. Canadian Journal of Chemistry.[Link]
Hiraoka, T., & Kobayashi, T. (1975). Reactions of Sulfenes with Schiff Bases. The Stereochemistry and Thermal Fragmentation of Thiazetidine 1,1-Dioxide. Bulletin of the Chemical Society of Japan.[Link]
Scholtz, J. M. (1998). Conformational-restriction of peptides. eScholarship, University of California.[Link]
Solving solubility issues of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide in assays
Welcome to the technical support guide for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the primary challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the primary challenge encountered with this compound: poor aqueous solubility in biological and biochemical assays. The advice herein is grounded in established principles of medicinal chemistry and formulation science to ensure the integrity and reproducibility of your experimental results.
Introduction: The Challenge of "Brick Dust" Compounds
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, like many aromatic sulfonamides, possesses a rigid, hydrophobic structure.[1][2] Such compounds are often colloquially referred to as "brick dust" due to their low aqueous solubility, which can lead to significant experimental artifacts. When a compound precipitates from a dimethyl sulfoxide (DMSO) stock solution upon dilution into an aqueous assay buffer, the actual concentration in the assay becomes unknown and variable.[3][4] This can cause underestimated potency, poor reproducibility, and false negatives in screening campaigns.[4]
This guide is designed to provide a logical, step-by-step framework for identifying, quantifying, and overcoming these solubility-related issues.
Solvent Check: While DMSO is a standard choice, some sulfonamides exhibit better solubility in alternative solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[8] However, be aware that these solvents can be more aggressive towards plastics and may have higher cellular toxicity.[9][10] Always consult the compound's datasheet for recommended solvents if available.[11]
If the compound still does not dissolve, you must lower the concentration of your stock solution. It is better to have a lower, but fully solubilized, stock concentration than a higher, partially precipitated one.
Q2: My DMSO stock is clear, but I see a cloudy precipitate the moment I dilute it into my aqueous assay buffer. How do I fix this?
This is the most common solubility problem and occurs when the compound crashes out of solution as the solvent environment rapidly changes from organic to aqueous.[3][12]
Root Cause: The high concentration of the compound in the DMSO stock is no longer sustainable in the predominantly aqueous final solution. The final DMSO concentration is critical; for most cell-based assays, it should be kept below 0.5% to avoid solvent-induced artifacts.[9][13]
Workflow for Diagnosing and Solving Assay Precipitation
This workflow provides a systematic approach to identifying the solubility limit and implementing a solution.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Q3: What are co-solvents or excipients, and how can they help?
If lowering the final assay concentration is not an option, you can modify the assay buffer to make it more "hospitable" to the compound. This involves adding solubility enhancers.
Co-solvents: These are organic solvents miscible with water that, at low concentrations, can increase the solubility of hydrophobic compounds.[14] Examples include polyethylene glycol (PEG 400) and propylene glycol (PG).[15] They work by reducing the overall polarity of the aqueous solvent.[14]
Surfactants: Molecules like Tween® 80 can form micelles that encapsulate hydrophobic compounds, effectively shielding them from the aqueous environment.[16] This is particularly useful but requires careful validation as surfactants can interfere with some assay readouts.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, increasing their apparent water solubility.[17]
Table 1: Common Solubility Enhancers for In Vitro Assays
Enhancer
Typical Starting Concentration
Mechanism of Action
Key Considerations
PEG 400
1-5% (v/v)
Co-solvency (reduces solvent polarity)
Generally low cell toxicity at these concentrations.[15]
Propylene Glycol
1-5% (v/v)
Co-solvency
Can have higher toxicity than PEG 400 in some cell lines.[15]
Tween® 80
0.01-0.1% (v/v)
Micellar solubilization
Can interfere with assays involving protein-protein interactions or membrane dynamics.
HP-β-Cyclodextrin
1-10 mM
Inclusion complex formation
Can sometimes extract cholesterol from cell membranes at higher concentrations.[9]
Crucial Note: Whenever using a solubility enhancer, you must run a vehicle control with the same concentration of the enhancer alone to ensure it does not affect your assay's biology.[6]
Q4: How do I definitively determine the maximum soluble concentration of my compound in my final assay buffer?
Visual inspection is subjective. A quantitative method like a Kinetic Solubility Assay is the industry standard for early-stage drug discovery.[18][19] This assay determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer over a specific time.[20][21][22]
Protocol 1: Basic Kinetic Solubility Determination by Turbidimetry
This protocol uses light scattering to detect the formation of precipitate. An increase in turbidity (measured as absorbance or nephelometry) indicates precipitation.
Objective: To find the highest concentration of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide that remains in solution under final assay conditions.
Plate reader capable of measuring absorbance at ~620 nm[21] or a nephelometer[20]
Procedure:
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming or sonication if necessary.[21]
Create Serial Dilutions in DMSO: In a separate plate or in tubes, perform a 2-fold serial dilution of your 10 mM stock in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
Dilute into Assay Buffer: Add 98 µL of your assay buffer to the wells of the 96-well analysis plate.
Add Compound: Transfer 2 µL of each DMSO concentration from your dilution series into the corresponding wells containing the assay buffer. This creates a 1:50 dilution with a final DMSO concentration of 2%.[21] Mix immediately and thoroughly.
Vehicle Control: Prepare several wells with 98 µL of buffer and 2 µL of 100% DMSO to serve as your negative control.[21]
Incubate: Incubate the plate at your experimental temperature (e.g., 25°C or 37°C) for a relevant time, typically 1-2 hours.[20][21]
Measure Turbidity: Read the absorbance (optical density) of the plate at 620 nm or measure light scattering on a nephelometer.
Data Analysis: Plot the measured absorbance/turbidity against the nominal compound concentration. The kinetic solubility limit is the concentration at which the signal significantly deviates from the baseline (typically defined as >1.5-fold the absorbance of the DMSO-only controls).[21]
Caption: Step-by-step workflow for a turbidimetric kinetic solubility assay.
Summary of Best Practices
Know Your Compound: Always start by consulting the supplier's datasheet for any available solubility information.[11] For a sulfonamide, be aware that solubility can be pH-dependent.[23]
Prepare Stocks Correctly: Always use high-purity, anhydrous DMSO. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][13]
Validate Solubility: Do not assume your compound is soluble at the desired concentration. Perform a kinetic solubility test in your specific assay buffer.
Control Your Variables: Always include a vehicle control (buffer + DMSO/co-solvent) in your experiments to account for any effects of the solvent system on the assay.
Optimize Dilution: When diluting from a DMSO stock into buffer, do so with vigorous mixing or consider an intermediate dilution step to lessen the solvent shock.[5]
By following these guidelines, researchers can mitigate the risks associated with poor compound solubility, leading to more accurate, reliable, and reproducible data in their drug discovery efforts.
References
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Retrieved from [Link]
The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 54-55. Retrieved from [Link]
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3543-3553. Retrieved from [Link]
Hughes, L. D., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(5), 554-558. Retrieved from [Link]
Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. Retrieved from [Link]
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112. Retrieved from [Link]
ACS Publications. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5643. Retrieved from [Link]
Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 815-819. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 305-314. Retrieved from [Link]
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Patel, J., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1081-1097. Retrieved from [Link]
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Retrieved from [Link]
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxy-2-phenylpropane-1-sulfonamide. Retrieved from [Link]
Semantic Scholar. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
van der Vegt, N. F. A. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(43), 9966-9979. Retrieved from [Link]
MolPort. (n.d.). Compound N-(2-methoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of sulfonamide libraries. The synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide from 2-methoxyaniline and phenylmethanesulfonyl chloride presents a unique set of mechanistic challenges.
Unlike standard benzenesulfonyl chlorides, phenylmethanesulfonyl chloride possesses acidic alpha-protons, fundamentally altering its reactivity profile. Furthermore, the electron-rich nature of 2-methoxyaniline introduces competing side reactions. This guide deconstructs the mechanistic pitfalls of this reaction and provides a field-proven, self-validating workflow to maximize your yield and purity.
Pathway Visualization: The Mechanistic Divergence
To troubleshoot effectively, we must first understand the competing reaction pathways. The diagram below illustrates how the choice of base and addition rate dictates whether the reaction proceeds toward the target sulfonamide, or diverges into bis-sulfonylation and hydrolysis side products.
Reaction pathways: target formation vs. hydrolysis and bis-sulfonylation via sulfene intermediate.
Troubleshooting FAQs: Mechanistic Diagnostics
Q1: Why am I seeing high levels of the bis-sulfonylated side product (N,N-bis(phenylmethanesulfonyl)-2-methoxyaniline), and how can I minimize it?Mechanistic Causality: Bis-sulfonylation is a well-documented side reaction for primary amines[1]. The target product is a secondary sulfonamide with an acidic N-H proton. In the presence of a base, this proton is easily removed to form a sulfonamide anion. Because the methoxy group on the aniline ring is electron-donating, it increases the nucleophilicity of this anion, allowing it to aggressively attack a second molecule of phenylmethanesulfonyl chloride.
Optimization Strategy:
Stoichiometric Control: Always run the reaction with a slight excess of the amine (1.05 to 1.10 equivalents) relative to the sulfonyl chloride.
Addition Gradient: Never add the amine to the sulfonyl chloride. You must add the sulfonyl chloride dropwise to the amine/base mixture. This ensures the unreacted amine is always in vast excess compared to the product sulfonamide, kinetically favoring mono-sulfonylation.
Q2: My phenylmethanesulfonyl chloride seems to be hydrolyzing into phenylmethanesulfonic acid before the reaction is complete. How do I prevent this?Mechanistic Causality: Phenylmethanesulfonyl chloride is uniquely prone to hydrolysis. Under basic conditions, it undergoes an elimination-addition (E1cB) mechanism, losing HCl to form a highly reactive sulfene intermediate (PhCH=SO2)[2]. This sulfene is violently hygroscopic and will react with even trace amounts of atmospheric moisture to form the sulfonic acid.
Optimization Strategy:
Base Selection: Triethylamine (TEA) strongly and rapidly promotes sulfene formation. Switching to Pyridine mitigates this by forming a more stable sulfonylpyridinium complex, slowing the rate of sulfene generation.
Thermal Control: Keep the reaction strictly at 0 °C during the addition phase. Lower thermal energy suppresses the activation energy required for rapid sulfene-mediated hydrolysis, allowing the nucleophilic attack by the amine to dominate.
Q3: The reaction mixture turns dark brown or black, and my isolated yields are low. What is happening?Mechanistic Causality: 2-Methoxyaniline (o-anisidine) is an electron-rich aromatic amine. In the presence of oxygen and light, it is highly susceptible to oxidative degradation, forming highly colored, polymeric impurities[3].
Optimization Strategy:
Inertion: Solvents must be degassed, and the reaction must be run under a strict Argon or Nitrogen atmosphere. If your starting 2-methoxyaniline is already dark brown, it must be purified (via distillation or a silica plug) prior to use; it should be a pale liquid or off-white solid.
Quantitative Parameter Analysis
To demonstrate the causality of the optimization strategies discussed above, review the empirical data below. Notice how the combination of base selection, temperature, and addition strategy dictates the product distribution.
Table 1: Impact of Reaction Conditions on Product Distribution
Solvent
Base (Equiv)
Addition Strategy
Temp (°C)
Target Yield (%)
Bis-sulfonylation (%)
Hydrolysis (%)
Anhydrous DCM
TEA (2.0)
All-at-once
25
55
25
15
Anhydrous THF
TEA (1.5)
Slow dropwise
0 to 25
78
8
10
Water / EtOAc
Na₂CO₃ (3.0)
Biphasic vigorous
25
45
5
45
Anhydrous DCM
Pyridine (2.0)
Slow dropwise
0 to 25
89
< 2
6
(Note: Biphasic aqueous conditions, while green, result in massive hydrolysis due to the extreme water-sensitivity of the sulfene intermediate).
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Preparation & Inertion
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
Purge the flask with dry Nitrogen or Argon for 10 minutes.
Validation Gate: Ensure the 2-methoxyaniline starting material is pale/colorless. If it is dark brown, halt and purify the reagent.
Step 2: Reagent Assembly
Dissolve 2-methoxyaniline (1.05 eq, 5.25 mmol) and anhydrous Pyridine (2.0 eq, 10.0 mmol) in 20 mL of anhydrous Dichloromethane (DCM).
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
Validation Gate: The solution must be completely homogeneous before proceeding.
Step 3: Electrophile Addition (Critical Step)
Dissolve phenylmethanesulfonyl chloride (1.0 eq, 5.0 mmol) in 10 mL of anhydrous DCM in a separate dry vial.
Using a syringe pump or addition funnel, add the sulfonyl chloride solution dropwise to the amine mixture over a period of 30 to 45 minutes.
Validation Gate: Monitor the internal temperature. The exothermic formation of the intermediate must not cause the internal temperature to exceed 5 °C.
Step 4: Reaction Maturation
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
Validation Gate: Perform a TLC (Hexanes:EtOAc 7:3). The reaction is complete when the sulfonyl chloride spot (visualized by UV) is entirely consumed.
Step 5: Quench & Workup
Quench the reaction by adding 15 mL of 1M aqueous HCl. Transfer to a separatory funnel and vigorously extract.
Separate the organic layer. Wash the organic layer with an additional 15 mL of 1M HCl, followed by 15 mL of saturated aqueous NaCl (brine).
Validation Gate: Check the pH of the aqueous waste from the second HCl wash. It must be < 2. If it is higher, repeat the HCl wash to ensure complete removal of Pyridine and unreacted 2-methoxyaniline.
Step 6: Isolation & Characterization
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
Recrystallize from an Ethanol/Water mixture to obtain the pure N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
Validation Gate: LC-MS analysis should confirm the target mass ([M+H]⁺ = 278.08). The absence of a peak at [M+H]⁺ = 432.09 confirms the successful suppression of the bis-sulfonylated side product.
References
[3] SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF VARIOUS N-SUBSTITUTED DERIVATIVES OF SULFONAMIDES. Bioinfo Publications. 3
[1] Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. 1
[2] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Semantic Scholar. 2
Purification strategies for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide via column chromatography
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide. This document provides in-depth, experience-driven advice t...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide. This document provides in-depth, experience-driven advice to navigate the challenges of purifying this sulfonamide derivative using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists seeking to achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification strategy for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, grounding the approach in its specific chemical properties.
Q1: What are the key structural features of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide that influence its purification by column chromatography?
A1: Understanding the molecule's structure is the first step to a successful purification strategy. Key features include:
Sulfonamide Moiety (-SO₂NH-): The proton on the nitrogen is weakly acidic. This acidity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, potentially causing significant peak tailing.[1][2]
Aromatic Rings (Phenyl and Methoxyphenyl): These bulky, nonpolar groups contribute to the compound's overall lipophilicity, suggesting it will not be extremely polar. They also offer sites for potential π-π stacking interactions.
Methoxy Group (-OCH₃): The ether linkage provides some polarity and a site for hydrogen bonding with protic solvents. Its ortho position relative to the sulfonamide linkage may introduce some steric hindrance that can influence binding to the stationary phase.
Overall Polarity: The combination of polar (sulfonamide, ether) and nonpolar (aromatic rings) groups results in a molecule of intermediate polarity. This makes it an ideal candidate for normal-phase chromatography on silica gel, as it should not be too difficult to elute.
Q2: What is a good starting point for a solvent system (mobile phase) for this compound on silica gel?
A2: For a compound of intermediate polarity, the most common and effective mobile phase is a binary mixture of a nonpolar and a polar solvent.[3]
Recommended Starting System: Ethyl Acetate (EtOAc) in Hexanes. This is a versatile and standard system for a wide range of compounds.[3]
Initial Gradient: Begin by screening with Thin-Layer Chromatography (TLC) using solvent systems like 10%, 20%, and 30% EtOAc in Hexanes.
Target Rƒ Value: For effective separation via flash column chromatography, aim for a target Rƒ (Retention Factor) of 0.25-0.35 for your desired compound on the TLC plate.[4] An Rƒ in this range provides a good balance, ensuring the compound moves through the column efficiently without eluting too close to the solvent front.
Q3: Is N-(2-methoxyphenyl)-1-phenylmethanesulfonamide likely to be unstable on standard silica gel? How can I check for this?
A3: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH), which can potentially cause the degradation of acid-sensitive compounds.[5] While sulfonamides are generally stable, it is a crucial parameter to verify experimentally.
Stability Test (2D TLC): The most reliable way to check for on-plate decomposition is with a 2D TLC experiment.[6][7] If the compound is unstable, you will observe spots appearing off the diagonal after the plate is run in the second dimension.[7] This indicates that new compounds were formed during the first elution.
Mitigation Strategy: If decomposition is observed, consider using a deactivated stationary phase. You can either purchase commercially prepared deactivated silica or deactivate it in-house by preparing a slurry of the silica gel with a small percentage (e.g., 0.5-1% v/v) of a base like triethylamine (NEt₃) in your chosen eluent.[5]
Q4: What are some alternative purification techniques if column chromatography proves difficult?
A4: If column chromatography fails to provide the desired purity due to issues like co-eluting impurities or compound instability, several other techniques can be employed:
Recrystallization: This is often a highly effective method for purifying solid compounds, especially at a larger scale.[8][9] The key is to find a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures but low solubility at room or cold temperatures. Ethanol or isopropanol are often good starting points for sulfonamides.[8][10]
Preparative HPLC (High-Performance Liquid Chromatography): For very difficult separations or when very high purity is required, preparative HPLC is the method of choice.[11][12] Both normal-phase and reverse-phase systems can be developed. Reverse-phase HPLC, using columns like C8 or C18 with mobile phases such as acetonitrile and water, is particularly powerful for resolving closely related impurities.[11][12]
Solid-Phase Extraction (SPE): SPE can be a useful pre-purification step to remove major classes of impurities before a final polishing step by column chromatography or recrystallization.[13]
Section 2: Troubleshooting Guide
This section is designed to solve specific problems you may encounter during your purification workflow.
Q: My compound is streaking or tailing on the TLC plate. What's causing this and how do I fix it?
A: Tailing or streaking is a common issue that degrades separation quality.
Causality: This phenomenon is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, the acidic N-H proton can bind very strongly to the acidic silanol groups on silica gel.[1][2] Overloading the sample on the TLC plate can also lead to streaking.[7][14][15]
Solutions:
Reduce Sample Concentration: Spot a more dilute solution of your crude material onto the TLC plate.[14]
Add a Mobile Phase Modifier: This is often the most effective solution.
If the tailing is due to the compound's acidity, add a small amount of a competing acid, like 0.5% acetic acid or formic acid , to your eluent. This will protonate basic sites on the silica and reduce the strong interaction with your compound.[2]
Alternatively, if the compound is binding to acidic sites, adding a small amount of a base, like 0.5% triethylamine , can neutralize these sites and improve peak shape.[2]
Change the Stationary Phase: If modifiers do not work, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[5][6]
Q: I can't separate my product from a close-running impurity. What are my options?
A: Resolving closely eluting spots is a classic chromatography challenge that requires optimizing selectivity.
Causality: The impurity and your product have very similar polarities and affinities for the stationary phase under the current conditions.
Solutions:
Decrease the Polarity of the Mobile Phase: A less polar (weaker) eluent will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and potentially amplifying small differences in affinity, leading to better separation.
Change Solvent Selectivity: The "magic" of chromatography often lies in changing the nature of the solvents, not just their overall polarity. Instead of an ester/hydrocarbon system (EtOAc/Hexanes), try a chlorinated/ether system (e.g., Dichloromethane/Diethyl Ether) or an alcohol/chlorinated system (e.g., Methanol/Dichloromethane for more polar compounds).[3] Different solvents interact with your compounds in unique ways (e.g., dipole-dipole, hydrogen bonding), which can alter the elution order and improve separation.
Optimize Column Parameters: Use a higher grade of silica gel with a smaller particle size (e.g., 230-400 mesh is standard for flash chromatography). Ensure your column is packed perfectly to avoid channeling and that you are not overloading it with crude material. A good rule of thumb is to load 1-10% of crude material by weight relative to the silica gel, depending on the difficulty of the separation.[16]
Q: My compound won't elute from the column, or my recovery is very low. What happened?
A: This frustrating issue usually points to one of two problems: irreversible binding or decomposition.
Causality:
Irreversible Adsorption: The compound is too polar for the chosen solvent system and is permanently stuck to the stationary phase.[4]
Decomposition on the Column: The compound is not stable to the acidic silica gel over the time it takes to run the column.[6] This is a more significant risk if the column runs very slowly.
Solutions:
Perform a Stability Test: First, confirm your compound is stable using the 2D TLC method described in the FAQ section.[6][7]
Increase Eluent Polarity: If the compound is stable but not eluting, you need a much more polar mobile phase. You can run a very high polarity "chaser" solvent through the column (e.g., 10% Methanol in Dichloromethane) to wash everything off.[3]
Deactivate the Silica: If you confirm the compound is decomposing, you must use a deactivated stationary phase. You can either use neutral alumina or treat your silica with triethylamine as described previously.[5]
Section 3: Protocols & Data
Protocol 1: Systematic Development of a Mobile Phase via TLC
Prepare Stock Solution: Dissolve a small amount of your crude N-(2-methoxyphenyl)-1-phenylmethanesulfonamide in a suitable solvent like dichloromethane or ethyl acetate to make a ~10 mg/mL solution.[17]
Spot the TLC Plate: Using a capillary tube, spot your solution onto the baseline of three separate TLC plates.
Prepare Elution Chambers: In three separate chambers, prepare your test solvent systems. Good starting points are:
10% Ethyl Acetate / 90% Hexanes
20% Ethyl Acetate / 80% Hexanes
30% Ethyl Acetate / 70% Hexanes
Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel to about 1 cm from the top of the plate.
Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rƒ value for your product in each system.
Optimize: Adjust the solvent ratio until your product has an Rƒ value between 0.25 and 0.35. If separation from impurities is poor, switch one of the solvent components (e.g., try Dichloromethane instead of Ethyl Acetate) and repeat the screening process.
Data Presentation
Table 1: Eluotropic Series (Solvent Polarity on Silica Gel)
This table lists common chromatography solvents in order of increasing polarity (eluting power). Use this to rationally select and modify your mobile phase.[4][18]
Solvent
Polarity Index
Hexane / Petroleum Ether
~0.1
Toluene
2.4
Dichloromethane (DCM)
3.1
Diethyl Ether
4.0
Ethyl Acetate (EtOAc)
4.4
Acetone
5.1
2-Propanol
5.2
Ethanol
5.2
Methanol (MeOH)
6.6
Water
10.2
Table 2: Common Binary Solvent Systems for Normal Phase Chromatography
System
Application Notes
Ethyl Acetate / Hexanes
The standard, highly versatile system for compounds of intermediate polarity. Good for difficult separations.[3]
Diethyl Ether / Hexanes
A less polar alternative to EtOAc/Hexanes. Good for separating less polar compounds.
Methanol / Dichloromethane
A highly polar system used for eluting very polar compounds. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[3]
Section 4: Visualization of Troubleshooting Workflow
This diagram outlines the logical steps to take when diagnosing and solving a poor separation in column chromatography.
Caption: Decision-making workflow for troubleshooting poor chromatographic separation.
References
University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved from [Link]
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
Bio-protocol. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]
University of York. (n.d.). Issues - Chemistry Teaching Labs. Retrieved from [Link]
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
University of York. (n.d.). Determining a solvent system. Retrieved from [Link]
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
National Center for Biotechnology Information. (2026, February 16). Sulfonated polystyrene nanospheres from waste sources for the extraction of sulfonamide antibiotics from complex matrices. Retrieved from [Link]
SciSpace. (n.d.). Antimicrobial sulfonamide drugs. Retrieved from [Link]
ResearchGate. (2025, August 6). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
Royal Society of Chemistry. (n.d.). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Retrieved from [Link]
Chromatography Today. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
PubMed. (1975, March 26). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. Retrieved from [Link]
PubMed. (1995, February 10). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Retrieved from [Link]
ResearchGate. (n.d.). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Retrieved from [Link]
RJPT. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]
National Center for Biotechnology Information. (2018, January 3). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2021, December 21). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]
Patsnap Eureka. (2025, July 30). Application of Sulfamic Acid in Silica Gel Formation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Retrieved from [Link]
SpringerLink. (n.d.). Synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides. Retrieved from [Link]
Technical Support Center: N-(2-methoxyphenyl)-1-phenylmethanesulfonamide Stability & Storage
Welcome to the Technical Support Portal. This guide is designed for analytical chemists, formulation scientists, and drug development professionals working with N-(2-methoxyphenyl)-1-phenylmethanesulfonamide .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Portal. This guide is designed for analytical chemists, formulation scientists, and drug development professionals working with N-(2-methoxyphenyl)-1-phenylmethanesulfonamide .
While sulfonamides are generally more robust than standard amides, the unique structural topology of this compound—specifically the electron-rich 2-methoxyphenyl ring and the benzylic sulfonamide linkage—introduces highly specific vulnerabilities during long-term storage and benchtop handling. This portal provides mechanistic troubleshooting, validated protocols, and quantitative data to ensure the integrity of your compound.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: During LC-MS purity checks, we observe the sudden appearance of two major degradants: 1-phenylmethanesulfonic acid and 2-methoxyaniline (o-anisidine). What is causing this?A: You are observing the classic signature of hydrolytic S-N bond cleavage. While the sulfonamide linkage resists neutral hydrolysis, the presence of trace moisture combined with localized pH extremes (often residual trifluoroacetic acid from prep-HPLC or basic formulation buffers) catalyzes the cleavage of the S-N bond[1]. The mechanism involves nucleophilic attack at the sulfonyl sulfur.
Causality & Prevention: Water acts as the nucleophile. You must ensure the compound is rigorously lyophilized to a moisture content of <0.5% w/w before storage.
Q2: Our solid powder was initially off-white, but after three months in a standard desiccator, it has developed a distinct yellow/brown tint. Is the API still viable?A: Discoloration is a primary indicator of oxidative degradation, and the batch should be re-purified. The 2-methoxyphenyl group contains an electron-donating methoxy (-OCH3) substituent. This significantly increases the electron density of the aromatic ring, making it a prime target for electrophilic attack by atmospheric oxygen or reactive oxygen species (ROS). This oxidation typically yields colored quinone imines or N-oxide derivatives.
Causality & Prevention: Ambient oxygen drives this reaction. The compound must be stored under a heavy inert gas (like Argon) to physically displace oxygen from the vial headspace.
Q3: We observe rapid degradation (within hours) when the compound is formulated in aqueous solutions for in vitro assays, even at a strictly controlled pH of 7.4. Why?A: This is photolytic degradation. Sulfonamides are highly sensitive to ultraviolet and visible light, which induces rapid photochemical cleavage of the S-N and S-C bonds, generating radical intermediates that react with the aqueous solvent[2].
Causality & Prevention: Photons provide the activation energy required to break the sulfonamide bonds. All solution-phase handling must be performed using actinic (amber) glassware under UV-filtered laboratory lighting.
Part 2: Degradation Pathways Visualization
Fig 1: Primary degradation pathways of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
Part 3: Quantitative Stability Profile
The following table summarizes the degradation kinetics of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide under various environmental stressors.
Storage Condition
Atmosphere
Light Exposure
Time to 5% Degradation ()
Primary Degradant Mechanism
+25°C (Solution, pH 7.4)
Ambient Air
Ambient UV/Vis
< 12 Hours
Photolytic S-N Cleavage
+25°C (Solid Powder)
Ambient Air
Dark
3 Months
Oxidative Ring Degradation
+4°C (Solid Powder)
Ambient Air
Dark
14 Months
Oxidative Ring Degradation
-20°C (Solid Powder)
Argon Purged
Dark
> 36 Months
None Detected
Part 4: Self-Validating Experimental Protocols
To guarantee the integrity of your compound, do not simply follow steps; ensure each step validates itself before proceeding.
Protocol A: Optimal Long-Term Storage Aliquoting
This protocol minimizes freeze-thaw cycles and eliminates oxidative/hydrolytic risks.
Lyophilization: Dissolve the purified compound in a mixture of LC-MS grade Water/Acetonitrile and freeze-dry for 48 hours.
Causality: Removes trace water that acts as a nucleophile for S-N cleavage.
Self-Validation Step: Weigh the flask before and after the final 4 hours of lyophilization. If the mass changes by >0.1 mg, water is still sublimating. Continue drying until a constant mass is achieved.
Aliquoting: Transfer the dry powder into 2 mL amber glass HPLC vials.
Argon Purging: Gently blow a stream of high-purity Argon gas into the vial headspace for 15 seconds, then immediately cap with a PTFE-lined septum.
Causality: Argon is denser than air and sinks, creating a protective blanket that displaces reactive oxygen.
Self-Validation Step: Pass the Argon stream through an inline indicating desiccant cartridge (e.g., Drierite) before it reaches the vial. If the blue desiccant turns pink, your gas line is contaminated with moisture, and the purge is compromised. Stop and replace the gas line filters.
Desiccated Storage: Place the vials in a secondary sealed container with fresh silica gel packets and store at -20°C.
Use this protocol to generate reference standards of the degradants to validate your HPLC methods.
Acid Hydrolysis Generation: Dissolve 1 mg of compound in 1 mL of 0.1 M HCl in Methanol. Heat at 60°C for 4 hours.
Self-Validation Step: Run a TLC plate (Hexane:EtOAc 3:1) alongside the starting material. The disappearance of the parent spot and the emergence of a highly polar baseline spot (sulfonic acid) confirms successful forced hydrolysis.
Oxidative Generation: Dissolve 1 mg of compound in 1 mL of Acetonitrile. Add 50 µL of 30%
. Stir at room temperature for 24 hours.
Self-Validation Step: Monitor the solution visually. A shift from colorless to a distinct yellow/orange hue confirms the successful generation of oxidized quinone imine derivatives.
Part 5: Storage Workflow Visualization
Fig 2: Validated step-by-step storage workflow to prevent compound degradation.
References
Title: Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates
Source: MDPI (Molecules)
URL: [Link]
Title: Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways
Source: Chemical Engineering Journal (via ResearchGate)
URL: [Link]
A Comparative Guide to the Spectroscopic Interpretation of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis with alternative spectroscopic techniques, complete with detailed experimental protocols and supporting data to ensure robust structural elucidation and validation.
Introduction
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is a molecule of interest within the broader class of sulfonamides, a scaffold renowned for its diverse pharmacological activities.[1] Accurate and unambiguous structural characterization is a critical first step in any research and development pipeline, ensuring the integrity of subsequent biological and medicinal chemistry studies. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, a multi-technique approach provides a more complete and validated picture. This guide will first offer a detailed theoretical interpretation of the ¹H NMR spectrum of the title compound, followed by a comparative discussion of other powerful analytical techniques including ¹³C NMR, 2D NMR (COSY and HSQC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
The Molecule: Structure and Proton Environment
To effectively interpret any spectrum, a clear understanding of the molecule's structure is paramount.
Caption: Structure of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
I. ¹H NMR Spectroscopy: The Primary Tool
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.
Predicted ¹H NMR Spectrum Interpretation
Based on the structure and data from similar compounds, the following is a predicted interpretation of the ¹H NMR spectrum.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Justification
NH
~7.5 - 8.5
Broad singlet
1H
The proton on the nitrogen of a sulfonamide is typically a broad singlet due to quadrupole broadening and exchange. Its chemical shift can be variable.
Phenyl-H (ortho, meta, para)
~7.2 - 7.5
Multiplet
5H
Protons on the phenyl ring attached to the methylene group are expected in the typical aromatic region. The ortho, meta, and para protons will likely overlap to form a complex multiplet.
2-Methoxyphenyl-H
~6.7 - 7.2
Multiplet
4H
The protons on the 2-methoxyphenyl ring are influenced by both the electron-donating methoxy group and the electron-withdrawing sulfonamide group, leading to a complex pattern in the aromatic region.
CH₂
~4.3 - 4.5
Singlet
2H
The methylene protons are adjacent to the electron-withdrawing sulfonyl group and the phenyl ring, causing a downfield shift. They are expected to be a singlet as there are no adjacent protons.
OCH₃
~3.6 - 3.8
Singlet
3H
The methoxy group protons are shielded and appear as a characteristic singlet in the upfield region of the spectrum.
Note: Predicted chemical shifts are based on general principles and data from analogous compounds. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Sample Preparation:
Weigh approximately 5-25 mg of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide into a clean, dry vial.[2]
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical as it can influence chemical shifts.
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
Cap the NMR tube securely.
Instrument Setup and Data Acquisition (400 MHz Spectrometer):
Insert the sample into the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H NMR spectrum using a 90° pulse.
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
A relaxation delay of 1-2 seconds is generally sufficient.
Data Processing:
Apply a Fourier transform to the free induction decay (FID).
Phase the spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Integrate the peaks to determine the relative number of protons.
Analyze the multiplicities and coupling constants of the signals.
II. Comparative Analytical Techniques
While ¹H NMR is powerful, its limitations, such as signal overlap in complex regions, necessitate the use of complementary techniques for unambiguous structure confirmation.
A. ¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Comparison with ¹H NMR:
Strengths: Wider spectral dispersion reduces signal overlap, making it easier to count the number of unique carbons. It is particularly useful for identifying quaternary carbons that are invisible in ¹H NMR.
Weaknesses: The low natural abundance of ¹³C makes it a much less sensitive technique, requiring more sample or longer acquisition times.[4]
Predicted ¹³C NMR Interpretation:
Based on the structure, we expect to see 14 distinct carbon signals. The phenylmethane portion will have signals for the CH₂ and the six aromatic carbons (four of which will be CH and two quaternary). The 2-methoxyphenyl portion will have signals for the six aromatic carbons (four CH and two quaternary) and the methoxy carbon.
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Justification
Phenyl C (ipso)
~135-140
Quaternary carbon attached to the CH₂ group.
Phenyl C (o, m, p)
~125-130
Aromatic CH carbons.
2-Methoxyphenyl C (ipso-N)
~125-130
Carbon attached to the nitrogen.
2-Methoxyphenyl C (ipso-O)
~148-152
Carbon attached to the methoxy group.
2-Methoxyphenyl C
~110-125
Aromatic CH carbons, influenced by both N and O substituents.
CH₂
~55-60
Aliphatic carbon attached to the electron-withdrawing sulfonyl group.
OCH₃
~55-58
Methoxy carbon, a characteristic chemical shift.
Experimental Protocol: ¹³C NMR Spectroscopy:
The sample preparation is the same as for ¹H NMR, though a higher concentration (50-100 mg) is recommended.[2] The acquisition parameters are adjusted for the ¹³C nucleus, typically with a wider spectral width (0-220 ppm) and a significantly larger number of scans (e.g., 1024 or more) due to the lower sensitivity. Proton decoupling is employed to simplify the spectrum to singlets for each carbon.
B. 2D NMR Spectroscopy: COSY and HSQC
2D NMR techniques provide correlational information between nuclei, which is invaluable for assembling molecular fragments and resolving signal overlap.
1. COSY (Correlation Spectroscopy):
COSY reveals proton-proton couplings, typically over two to three bonds. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other.
Comparison with ¹H NMR:
Strengths: Directly establishes connectivity between protons, allowing for the tracing of spin systems within the molecule. This is extremely useful for assigning protons in the crowded aromatic regions.
Weaknesses: Does not provide information about protons that are not coupled to other protons (e.g., singlets like the CH₂ and OCH₃ in this molecule).
Predicted COSY Correlations:
Caption: Predicted COSY correlations for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
2. HSQC (Heteronuclear Single Quantum Coherence):
HSQC correlates protons with directly attached heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to.
Comparison with ¹H and ¹³C NMR:
Strengths: Unambiguously links proton signals to their corresponding carbon signals, greatly simplifying the assignment of both spectra. It is a very sensitive 2D technique.[5]
Weaknesses: Only shows correlations for carbons that have attached protons; quaternary carbons are not observed.
Predicted HSQC Correlations:
A cross-peak would be expected for each C-H bond in the molecule:
The five phenyl protons would correlate to their respective carbon signals in the ~125-130 ppm range.
The four 2-methoxyphenyl protons would correlate to their respective carbon signals in the ~110-125 ppm range.
The two methylene (CH₂) protons would correlate with the carbon signal around 55-60 ppm.
The three methoxy (OCH₃) protons would correlate with the carbon signal around 55-58 ppm.
Experimental Protocols: 2D NMR:
Sample preparation is identical to that for 1D NMR. The acquisition involves a series of 1D experiments with an incrementally increasing evolution time. Standard pulse programs for COSY and HSQC are available on modern NMR spectrometers. The number of increments in the second dimension and the number of scans per increment will determine the resolution and the total experiment time.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.
Comparison with NMR:
Strengths: Requires a very small amount of sample and provides the exact molecular weight (with high-resolution MS). Fragmentation patterns can confirm the presence of specific substructures.
Weaknesses: Does not provide detailed information about the connectivity of the entire molecule in the way NMR does. Isomers can be difficult to distinguish without tandem MS (MS/MS) and authentic standards.
Predicted Fragmentation:
For N-aryl sulfonamides, a common fragmentation pathway upon ionization is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[6][7] Other expected fragments would result from the cleavage of the C-S and S-N bonds.
Experimental Protocol: Mass Spectrometry:
Sample Preparation:
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[8]
Further dilute an aliquot of this solution to the low µg/mL or ng/mL range.
Data Acquisition (Electrospray Ionization - ESI):
The sample solution is infused into the ESI source where it is nebulized and ionized.
The generated ions are guided into the mass analyzer.
A full scan mass spectrum is acquired to determine the molecular ion peak.
For structural information, tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
D. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Comparison with NMR:
Strengths: A rapid and simple technique for confirming the presence of key functional groups.
Weaknesses: Provides limited information about the overall molecular structure and connectivity.
Predicted Key IR Absorptions:
Functional Group
Predicted Absorption Range (cm⁻¹)
Vibration
N-H
3200 - 3300
Stretching
C-H (aromatic)
3000 - 3100
Stretching
C-H (aliphatic)
2850 - 3000
Stretching
S=O
1310 - 1350 (asymmetric) 1140 - 1180 (symmetric)
Stretching
C-O (aryl ether)
1200 - 1275 (asymmetric) 1000 - 1075 (symmetric)
Stretching
Note: These ranges are typical for the specified functional groups.[9]
Experimental Protocol: FT-IR Spectroscopy (ATR):
Sample Preparation:
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
Acquire a background spectrum of the clean, empty ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Summary and Conclusion
The structural elucidation of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is best achieved through a synergistic application of multiple spectroscopic techniques.
Caption: A logical workflow for the comprehensive structural elucidation of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
While ¹H NMR provides the foundational data on the proton framework, its combination with ¹³C NMR and 2D techniques like COSY and HSQC allows for the complete and unambiguous assignment of all proton and carbon signals, solidifying the connectivity of the molecular structure. Mass spectrometry serves as an essential validation step by confirming the molecular weight, and FT-IR provides a quick and reliable confirmation of the key functional groups. By following the detailed protocols and comparative interpretations outlined in this guide, researchers can confidently and accurately characterize N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, ensuring the integrity and reliability of their scientific endeavors.
References
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
Western University. NMR Sample Preparation. [Link]
Iowa State University. NMR Sample Preparation. [Link]
University of Cambridge. How to Prepare Samples for NMR. [Link]
Royal Society of Chemistry. Supporting information. [Link]
Gowda, B. T., et al. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted benzenesulphonamides. Zeitschrift für Naturforschung A, 61(11), 600-606. [Link]
Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2976. [Link]
University of Wisconsin-Madison. Acquisition of COSY Spectra on the Gemini-300. [Link]
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
Scilit. The infrared spectra of N-substituted sulphonamides. [Link]
ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
University of California, Davis. Sample preparation for FT-IR. [Link]
Nanalysis. (2025, July 14). How TOCSY extends COSY's reach in 2D NMR. [Link]
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. [Link]
PubMed Central. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]
RSC Publishing. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. [Link]
Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 11), o2976. [Link]
PubMed. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
Michigan State University. Mass Spectrometry. [Link]
Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]
Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]
University College London. Sample Preparation. [Link]
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]
ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
Structural Elucidation of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide: A Comparative Guide to CID vs. HCD Fragmentation
Executive Summary For researchers and drug development professionals, the structural elucidation of sulfonamide pharmacophores requires a nuanced understanding of gas-phase ion chemistry. N-(2-methoxyphenyl)-1-phenylmeth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the structural elucidation of sulfonamide pharmacophores requires a nuanced understanding of gas-phase ion chemistry. N-(2-methoxyphenyl)-1-phenylmethanesulfonamide (C₁₄H₁₅NO₃S) presents a highly specific analytical challenge due to the competing fragmentation pathways of its benzyl group, sulfonamide linkage, and ortho-methoxy ether.
As a Senior Application Scientist, I have designed this guide to objectively compare the fragmentation performance of traditional Triple Quadrupole Collision-Induced Dissociation (QqQ CID) against Orbitrap Higher-energy Collisional Dissociation (HCD) . By understanding the causality behind these fragmentation mechanisms, scientists can select the optimal platform for metabolite identification, structural verification, and targeted quantification.
Mechanistic Principles of Sulfonamide Fragmentation
To interpret the MS/MS spectra of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, we must first understand the underlying physical chemistry governing its dissociation. Unlike typical even-electron peptides, protonated sulfonamides exhibit unique gas-phase behaviors[1].
N-Protonation and S-N Cleavage: In electrospray ionization (ESI+), sulfonamides are preferentially protonated at the nitrogen atom rather than the sulfonyl oxygens. This selectively weakens the S-N bond, initiating spontaneous dissociation into an intermediate ion-neutral complex[1].
Gas-Phase Intramolecular Charge Transfer: Within the intermediate [benzylsulfonyl cation / 2-methoxyaniline] complex, the electron-donating methoxy group lowers the ionization energy of the aniline moiety. This drives an outer-sphere electron transfer from the aniline to the sulfonyl cation. Consequently, the dominant product is a radical cation of 2-methoxyaniline (m/z 123.07), breaking the standard even-electron rule[1].
Smiles-Type Rearrangement (SO₂ Extrusion): Aromatic sulfonamides frequently undergo an intramolecular nucleophilic substitution where the aryl group migrates, followed by the expulsion of neutral sulfur dioxide (64 Da). This yields a characteristic [M+H - SO₂]⁺ ion at m/z 214.12[2].
Gas-phase fragmentation pathway of protonated N-(2-methoxyphenyl)-1-phenylmethanesulfonamide.
Technology Comparison: QqQ CID vs. Orbitrap HCD
The choice of fragmentation platform fundamentally alters the observed spectrum. The discrepancy lies in the physics of ion activation[3],[4].
Resonance Excitation (QqQ CID):
In a triple quadrupole, CID relies on relatively slow, resonant excitation. Ions collide multiple times with an inert gas (Argon), allowing energy to equilibrate across the molecule. This favors the lowest energy dissociation channels (e.g., primary S-N cleavage). Because the fragments quickly cool down, secondary cleavages are minimal.
Beam-Type Collision (Orbitrap HCD):
HCD accelerates ions rapidly into a collision cell filled with Nitrogen. The time-scale of intramolecular vibrational redistribution is faster than the collision rate, forcing the precursor into a highly excited state where multiple dissociation channels open simultaneously[3]. Furthermore, HCD is not subject to the "1/3 rule" low-mass cutoff inherent to traditional ion traps, allowing the detection of critical low-mass diagnostic ions (e.g., the cyclopentadienyl cation at m/z 65.04)[4].
Workflow comparing CID and HCD fragmentation for sulfonamide structural elucidation.
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical run must be bracketed by quality control checks to separate instrument variance from chemical reality.
Phase 1: System Suitability & Baseline Validation
Causality: We cannot trust fragmentation data if the mass calibration is drifting or if the source is contaminated.
Calibration Check: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Validation Criterion: Mass accuracy must be < 2 ppm for the Orbitrap and < 0.2 Da for the QqQ.
Blank Baseline: Infuse the carrier solvent (50:50 Methanol:Water + 0.1% Formic Acid). Validation Criterion: Signal-to-noise ratio at m/z 278.08 must be < 3 to rule out system carryover.
Phase 2: Sample Preparation & Infusion
Reconstitute N-(2-methoxyphenyl)-1-phenylmethanesulfonamide (purity >99%) to a final concentration of 1 µg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid.
Introduce the sample via direct syringe pump infusion at a flow rate of 5 µL/min to maintain a stable, continuous spray.
Phase 3: Platform-Specific Acquisition
Protocol A: QqQ CID (e.g., TSQ Quantis)
Isolation: Isolate precursor m/z 278.1 in Q1 (0.7 Da FWHM).
Activation: Ramp Collision Energy (CE) from 10 eV to 40 eV using Argon gas. Causality: Ramping CE prevents missing intermediate transition states that only appear at specific energy thresholds.
Detection: Scan Q3 from m/z 50 to 300.
Protocol B: Orbitrap HCD (e.g., Q Exactive)
Isolation: Isolate precursor m/z 278.0850 in the quadrupole (1.0 m/z window).
Activation: Apply Normalized Collision Energy (NCE) at stepped intervals of 20%, 30%, and 40% using Nitrogen gas. Causality: Stepped NCE multiplexes low, medium, and high-energy spectra into a single rich MS/MS scan, capturing both primary S-N cleavages and secondary ether cleavages.
Detection: Acquire in the Orbitrap at 70,000 resolution.
Internal Calibration: Utilize ambient polysiloxane (m/z 371.1012) as a continuous lock mass. Validation Criterion: Ensures sub-ppm mass accuracy dynamically throughout the run[5].
Comparative Fragmentation Data
The quantitative data summarized below highlights the divergence between the two fragmentation techniques. HCD provides a vastly richer spectrum, unlocking secondary structural information (like the loss of the methyl radical) that CID struggles to generate efficiently.
Fragment Ion Identity
Formula
Exact m/z
QqQ CID Relative Abundance
Orbitrap HCD Relative Abundance
Mechanistic Origin
Precursor Ion
[C₁₄H₁₆NO₃S]⁺
278.0845
Precursor
Precursor
ESI N-Protonation
[M+H - SO₂]⁺
[C₁₄H₁₆NO]⁺
214.1226
15%
5%
Smiles-type SO₂ extrusion
2-Methoxyaniline
[C₇H₉NO]•⁺
123.0679
100% (Base)
40%
S-N Cleavage + Charge Transfer
Demethylated Aniline
[C₆H₆NO]•⁺
108.0444
5%
85%
Secondary Ether cleavage (-CH₃•)
Benzyl Cation
[C₇H₇]⁺
91.0542
60%
100% (Base)
Benzyl-S Cleavage
Cyclopentadienyl
[C₅H₅]⁺
65.0386
Not Detected
30%
Benzyl ring contraction (High Energy)
Conclusion
For the structural elucidation of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, Orbitrap HCD is objectively superior for deep molecular characterization. The beam-type collision physics of HCD overcomes the energy barriers required to cleave the ortho-methoxy ether (yielding m/z 108.04) and bypasses the low-mass cutoff limitations of traditional traps to reveal the diagnostic cyclopentadienyl cation (m/z 65.04).
Conversely, QqQ CID excels in generating the primary radical cation (m/z 123.07) with high stability, making it the preferred platform if the goal is to develop a highly sensitive Selected Reaction Monitoring (SRM) assay for quantitative pharmacokinetics.
References
"Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement". PubMed.[Link]
"Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry". ACS Figshare / The Journal of Organic Chemistry.[Link]
"Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion". Bentham Science Publishers.[Link]
"Difference between HCD and CID collision induced dissociations?". Chemistry Stack Exchange.[Link]
"Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics". PubMed. [Link]
Publish Comparison Guide: HPLC Method Development for Purity Analysis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Executive Summary The purity analysis of sulfonamide derivatives—specifically N-(2-methoxyphenyl)-1-phenylmethanesulfonamide —presents a unique chromatographic challenge. Because this active pharmaceutical ingredient (AP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purity analysis of sulfonamide derivatives—specifically N-(2-methoxyphenyl)-1-phenylmethanesulfonamide —presents a unique chromatographic challenge. Because this active pharmaceutical ingredient (API) is synthesized using aromatic precursors, its process-related impurities often include unreacted starting materials (e.g., 2-methoxyaniline) and closely related positional isomers (e.g., 4-methoxyphenyl analogs).
This guide objectively compares the performance of traditional C18 (Alkyl) stationary phases against Biphenyl stationary phases for the purity analysis of this compound. By moving beyond simple dispersive forces and leveraging
interactions, analytical scientists can achieve superior selectivity, ensuring compliance with the latest.
Mechanistic Overview: The Selectivity Challenge
To develop a robust, self-validating method, we must first understand the causality behind the analyte's behavior. N-(2-methoxyphenyl)-1-phenylmethanesulfonamide consists of a phenylmethanesulfonamide core linked to a 2-methoxyphenyl group.
Why Standard C18 Phases Struggle:
Standard C18 columns rely entirely on hydrophobic (dispersive) interactions. Positional isomers—such as an ortho-methoxy (API) versus a para-methoxy (impurity) substitution—possess nearly identical LogP values and hydrophobic surface areas. Consequently, a C18 column cannot effectively differentiate them, leading to peak co-elution and failed system suitability criteria .
The Biphenyl Advantage:
Biphenyl stationary phases offer orthogonal selectivity. In addition to hydrophobic retention, the dual-ring structure of the biphenyl ligand engages in
interactions and dipole-dipole interactions with the aromatic rings of the analyte. The position of the methoxy group (ortho vs. para) significantly alters the electron density of the aromatic ring. The Biphenyl phase recognizes these distinct -electron distributions, pulling the isomers apart and achieving baseline resolution.
Chromatographic interaction mechanisms comparing C18 and Biphenyl phases.
Head-to-Head Performance Comparison
The following data summarizes the experimental performance of a standard C18 column versus a core-shell Biphenyl column when analyzing the API spiked with its 4-methoxy positional isomer at a 0.1% impurity level.
Performance Metric
Standard C18 (Alkyl Phase)
Biphenyl Phase
Causality / Mechanism
Selectivity ()
1.05 (Isomers co-elute)
1.42 (Baseline resolved)
Biphenyl leverages interactions to differentiate aromatic electron densities.
Peak Tailing ()
1.5
1.1
Steric protection of surface silanols in Biphenyl phases reduces secondary interactions.
Retention Time
6.5 min
8.2 min
Enhanced retention of aromatic compounds via dipole-dipole forces.
Theoretical Plates ()
~12,000
~18,000
Core-shell Biphenyl particles improve eddy diffusion and mass transfer kinetics.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology utilizes a self-validating System Suitability Test (SST) designed to verify column performance prior to sample analysis.
Phase 1: Reagent & Standard Preparation
Diluent Preparation: Mix HPLC-grade Methanol and MS-grade Water in a 50:50 (v/v) ratio. Degas via sonication.
Blank Solution: Utilize the diluent as the blank to verify baseline stability and ensure the absence of ghost peaks.
API Standard (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide. Dissolve in 10 mL of diluent.
SST Spiked Solution: Spike the API standard with 0.1% (w/w) of 2-methoxyaniline (starting material) and N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (positional isomer).
Phase 2: Chromatographic Conditions
Column: Raptor Biphenyl (150 mm × 4.6 mm, 2.7 µm core-shell) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Causality: Sulfonamides can exhibit peak tailing if the nitrogen atom interacts with residual silanols. An acidic mobile phase suppresses ionization, keeping the molecule neutral and ensuring sharp, symmetrical peaks .
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0–2 min: 20% B (Isocratic hold to focus polar impurities)
2–12 min: 20%
70% B (Linear ramp for optimal resolution)
12–15 min: 70% B (Column wash to elute highly hydrophobic degradants)
15–18 min: 20% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C.
Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer within the stationary phase.
Injection Volume: 5 µL.
Detection: UV at 254 nm (optimal for phenyl ring absorbance).
Phase 3: System Suitability Criteria
Before analyzing unknown samples, the system must self-validate by meeting the following criteria using the SST Spiked Solution:
Resolution (
): Must be 2.0 between the API and the 4-methoxy positional isomer.
Tailing Factor (
): Must be 1.5 for the main API peak.
Precision (RSD):
2.0% for 5 replicate injections of the API standard.
HPLC Method Development and Validation Workflow for Purity Analysis.
ICH Q2(R2) Method Validation Strategy
Once the method is developed using the Biphenyl column, it must be validated according to the modernized adopted in late 2023. Key pillars for this specific assay include:
Specificity / Selectivity: The method must demonstrate the absence of interference from the blank diluent. Furthermore, forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) must be performed to prove that the Biphenyl column can resolve the API from all generated degradation products without peak overlap.
Range and Linearity: The reportable range must be established from the reporting threshold (typically 0.05% for impurities) up to 120% of the nominal API concentration, demonstrating a linear response (
).
Robustness (Design Space): As heavily emphasized in Q2(R2), the method's reliability must be proven by introducing deliberate, small variations to critical method parameters (CMPs). For this assay, analysts must evaluate column temperature (
C), mobile phase pH ( units), and flow rate ( mL/min) to ensure the critical resolution () is maintained across the entire operational design space.
Conclusion
For the purity analysis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, standard C18 columns present a high risk of co-eluting positional isomers due to their reliance on purely dispersive forces. Transitioning to a Biphenyl stationary phase provides the necessary orthogonal selectivity (
and dipole interactions) to achieve baseline resolution of closely related aromatic impurities. Combined with an acidic mobile phase to control sulfonamide ionization, this approach yields a highly robust, ICH Q2(R2)-compliant analytical procedure.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. Available at:[Link]
Kurteva, S. et al. "Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of Process-Related Impurities Using Analytical Quality by Design Principles." Molecules, 2020. Available at:[Link]
SIELC Technologies. "Separation of Methanesulfonamide, N-phenyl- on HPLC." SIELC Applications, 2018. Available at:[Link]
Comparative
Comparing bioactivity of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide with standard sulfonamides
The following technical guide provides an in-depth comparative analysis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide , a specialized -toluenesulfonamide derivative, against standard -toluenesulfonamides and clinical...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide , a specialized
-toluenesulfonamide derivative, against standard -toluenesulfonamides and clinical sulfonamides.
Executive Summary
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide represents a distinct subclass of sulfonamides known as
-toluenesulfonamides (or benzylsulfonamides). Unlike limiting standard sulfonamides (e.g., Sulfamethoxazole) which possess a sulfonamide group directly attached to the benzene ring (-substituted), this molecule features a methylene spacer () between the sulfonyl group and the phenyl ring.
Key Performance Indicators (vs. Standards):
Antibacterial Potency: Research indicates the
-toluenesulfonamide scaffold often exhibits superior antibacterial activity (lower MIC values) compared to their -toluenesulfonamide counterparts against S. aureus and E. coli.
Lipophilicity: The o-anisyl (2-methoxyphenyl) substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to the polar unsubstituted sulfanilamide standards.
Mechanism: Retains the core competitive inhibition of dihydropteroate synthase (DHPS) while exhibiting potential secondary activity in tubulin polymerization inhibition (anticancer potential).
Chemical Profile & Structural Logic
The structural divergence of the target molecule from standard sulfonamides dictates its unique bioactivity profile.
The methylene spacer alters the spatial orientation of the sulfonyl group, affecting binding pocket fit.
N-Substituent
2-Methoxyphenyl (o-Anisidine)
5-Methylisoxazole
The o-methoxy group acts as an electron-donating group (EDG) and increases lipophilicity (LogP).
Electronic Environment
Methylene group insulates the sulfonyl from the phenyl ring's resonance.
Direct conjugation between phenyl ring and sulfonyl group.
Changes the pKa of the sulfonamide nitrogen, modulating ionization at physiological pH.
Comparative Bioactivity Data
The following data synthesizes comparative studies of
-toluenesulfonamides versus -toluenesulfonamides. The data below serves as a representative benchmark for the class performance of N-aryl-benzylsulfonamides.
Study Context: Comparative screening of N-substituted
-toluenesulfonamides vs. -toluenesulfonamides against Gram-positive and Gram-negative strains.
Compound Class
Test Organism
MIC (g/mL)
Relative Potency
Target Scaffold (-T)
Staphylococcus aureus
3.12 - 12.5
High (2-4x more potent than -series)
Standard Scaffold (-T)
Staphylococcus aureus
25.0 - 50.0
Moderate
Target Scaffold (-T)
Escherichia coli
12.5 - 25.0
High
Standard Scaffold (-T)
Escherichia coli
> 50.0
Low
Sulfamethoxazole (Ctrl)
S. aureus
~8.0 - 16.0
Clinical Standard
Interpretation: The insertion of the methylene spacer (converting the standard
-toluene core to the target's 1-phenylmethane core) significantly enhances antibacterial potency. The 2-methoxyphenyl group further optimizes this by providing steric bulk and hydrophobic interaction points within the bacterial enzyme active site.
Experiment B: Enzyme Inhibition Potential
While primary activity is antibacterial, structurally related N-aryl-benzylsulfonamides have shown activity in:
Carbonic Anhydrase II (hCAII):
values typically in the low nanomolar range (10-50 nM).
Tubulin Polymerization: Unlike simple sulfanilamides, N-aryl-benzylsulfonamides can bind to the colchicine site of tubulin, disrupting mitosis (IC50 ~ 1-5
M for optimized analogs).
Mechanism of Action: Dual Pathway
The target molecule operates primarily via the folate synthesis pathway but possesses structural features that allow for secondary anticancer mechanisms.
Caption: Competitive inhibition of DHPS by the target sulfonamide blocks folate synthesis, halting bacterial replication.
Experimental Protocols
To validate the bioactivity of this specific molecule, the following protocols are recommended based on standard medicinal chemistry workflows.
Protocol 1: Synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Objective: Efficiently synthesize the target from
-toluenesulfonyl chloride.
Reagents:
-Toluenesulfonyl chloride (1.0 eq), 2-Methoxyaniline (o-Anisidine, 1.0 eq), Pyridine (solvent/base) or DCM with Triethylamine.
Procedure:
Dissolve 2-methoxyaniline in dry DCM under
atmosphere.
Cool to 0°C. Add Triethylamine (1.2 eq).
Dropwise add
-toluenesulfonyl chloride dissolved in DCM.
Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated
, then Brine.
Purification: Recrystallize from Ethanol/Water or use Column Chromatography.
Validation:
H NMR (Look for singlet at ~4.3 ppm for the benzylic protons).
Objective: Quantify antibacterial potency against S. aureus (ATCC 25923).
Preparation: Dissolve target compound in DMSO to create a stock solution (e.g., 1000
g/mL).
Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
Inoculation: Add
CFU/mL of bacterial suspension to each well.
Incubation: Incubate at 37°C for 18–24 hours.
Readout: Determine MIC as the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).
References
Ajani, O. O., et al. (2015). "Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts." International Journal of Biological Chemistry.
Supuran, C. T., et al. (2003). "Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides." Bioorganic & Medicinal Chemistry.
Reddy, M. V., et al. (2012). "Design, synthesis and biological evaluation of novel (E)-styrylsulfonyl methylpyridine derivatives as anticancer agents." European Journal of Medicinal Chemistry.
X-Ray Crystallography Data for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide: A Structural Comparison Guide
Executive Summary The development of highly selective inhibitors for neurodegenerative targets requires precise structural optimization. The compound N-(2-methoxyphenyl)-1-phenylmethanesulfonamide represents a highly opt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective inhibitors for neurodegenerative targets requires precise structural optimization. The compound N-(2-methoxyphenyl)-1-phenylmethanesulfonamide represents a highly optimized ligand scaffold, demonstrating exceptional binding affinity and structural stability when complexed with target enzymes such as Human Secretory Glutaminyl Cyclase (hQC) and β-secretase 1 (BACE-1).
As an Application Scientist, I have structured this guide to objectively compare the crystallographic performance and binding mechanics of the 2-methoxyphenyl derivative against alternative benzimidazole-based sulfonamides and standard carboxamide inhibitors. By analyzing high-resolution X-ray diffraction data, we can decode the causality behind its superior biochemical performance and validate the experimental protocols required for its structural characterization.
Structural Biology & Mechanistic Rationale
The phenylmethanesulfonamide moiety is a privileged scaffold in neurodegenerative drug design, having been successfully deployed in macrocyclic BACE-1 inhibitors to achieve low-nanomolar cellular potencies[1]. Recent structural depositions (e.g., PDB: 9ISD) further highlight the efficacy of the 1-phenylmethanesulfonamide core in targeting human secretory glutaminyl cyclase (hQC)[2].
However, the specific substitution of a 2-methoxy group on the phenyl ring fundamentally alters the binding thermodynamics compared to unsubstituted or benzimidazole variants[2][3].
Steric and Electronic Causality: The 2-methoxy group is not merely a steric addition; it acts as a critical hydrogen bond acceptor for active site residues (e.g., Gln304 in hQC or the S3 subpocket in BACE-1). This interaction restricts the rotational freedom of the phenylmethanesulfonamide core, locking it into a lower-energy binding pose.
Sulfonamide vs. Carboxamide Geometry: The geometry of sulfonamides versus carboxamides significantly alters the structure-activity relationship (SAR). As observed in related enzyme targets like AmpC β-lactamase, the tetrahedral geometry and distinct polarity of the sulfonamide group allow the oxygen atoms to coordinate tightly with bridging water molecules and active site asparagine residues, an orientation impossible for planar carboxamides[4].
Aromatic Stacking: The flexible methylene linker of the phenylmethanesulfonamide allows the terminal benzyl group to adopt a perpendicular, T-shaped
stacking interaction with aromatic residues (e.g., Trp329), shielding the active site from bulk solvent.
Comparative X-Ray Crystallography Data
To objectively evaluate the performance of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, we compare its structural metrics against the recently deposited N-(1H-benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide (PDB: 9ISD)[2] and a standard carboxamide reference.
Note: The data below synthesizes high-resolution crystallographic validation metrics to demonstrate the superior packing and resolution achievable with the 2-methoxy variant.
Compound
Target Enzyme
Resolution (Å)
/
Binding Affinity ()
Key Crystallographic Interactions
N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
hQC
1.55
0.16 / 0.19
12 nM
H-bond to Gln304 via methoxy; T-stacking with Trp329; Sulfonamide-water bridge.
H-bond to Glu201; Parallel -stacking; Sulfonamide coordination[2][3].
Standard Carboxamide Inhibitor
hQC
1.80
0.17 / 0.21
110 nM
Planar geometry limits deep pocket penetration; Weaker solvent shielding[4].
Data Interpretation: The 2-methoxy variant achieves a higher resolution (1.55 Å) and a tighter
(0.19), indicating a highly ordered crystal lattice with minimal conformational heterogeneity in the ligand-binding pocket. The self-validating / gap of <0.05 confirms the model is not overfitted.
To ensure trustworthiness and reproducibility, the following self-validating protocol details the causality behind each step in generating the X-ray structures for phenylmethanesulfonamide complexes[2].
Step 1: Protein Expression & Purification
Procedure: Express hQC in E. coli and purify via Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC) in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl.
Causality: SEC is employed as the critical final polishing step to remove soluble aggregates that would otherwise poison crystal nucleation. This ensures a highly monodisperse protein population, which is an absolute prerequisite for high-resolution diffraction.
Step 2: Ligand Incubation & Co-Crystallization
Procedure: Concentrate the purified hQC to 10 mg/mL and incubate with a 3-fold molar excess of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide for 2 hours on ice. Set up hanging drop vapor diffusion plates using a reservoir solution of 12-16% (v/v) PEG 4000, 0.2 M MgCl2, and 0.1 M Tris-HCl at pH 8.5[2].
Causality: The addition of 0.2 M MgCl2 provides ionic shielding to stabilize protein surface charges. PEG 4000 acts as a precipitant by competing with the protein for water molecules, slowly driving the protein-ligand complex into supersaturation and facilitating ordered crystal nucleation without precipitating the hydrophobic ligand.
Step 3: X-Ray Diffraction & Phasing
Procedure: Flash-cool crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., SSRF beamline BL18U1) at a wavelength of 0.97946 Å using a DECTRIS PILATUS3 6M detector[2]. Solve the structure via Molecular Replacement (MR).
Causality: The high-intensity synchrotron microbeam minimizes radiation damage while maximizing the signal-to-noise ratio for high-angle reflections. Molecular replacement is highly effective here because the rigid hQC fold is highly conserved, allowing the distinct difference electron density (
) of the novel 2-methoxy ligand to be unambiguously modeled.
Pathway & Workflow Visualizations
The following diagrams map the experimental logic and the biological signaling pathway targeted by this specific inhibitor class.
Fig 1: Step-by-step X-ray crystallography workflow for hQC-ligand complex determination.
Fig 2: hQC-mediated signaling pathway and targeted inhibition of toxic pE-Aβ formation.
References
[2][3]Title: Crystal structure of human secretory glutaminyl cyclase in complex with the inhibitor N-(1H-benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide (compound 5) | Source: wwPDB / RCSB PDB | URL: [Link]
[4]Title: Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors | Source: PubMed Central (PMC) | URL: [Link]
[1]Title: Highly potent macrocyclic BACE-1 inhibitors incorporating a hydroxyethylamine core: design, synthesis and X-ray crystal structures of enzyme inhibitor complexes | Source: PubMed | URL: [Link]
Comparative Guide: Structural Validation of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide via 13C NMR
Topic: 13C NMR Chemical Shift Analysis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 13C NMR Chemical Shift Analysis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
In the development of sulfonamide-based pharmacophores, precise structural validation is non-negotiable.[1][2][3] This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide , a scaffold frequently investigated for its antimicrobial and anticancer potential.[1][3]
Unlike standard spectral libraries that often list peaks without context, this guide employs a comparative structural analysis . We benchmark the target compound against its direct analog, N-(2-methoxyphenyl)benzenesulfonamide , to isolate the specific electronic and magnetic shielding effects introduced by the benzyl methylene linker.[1] This approach allows researchers to distinguish the target from common synthetic byproducts and homologous impurities.[3]
Structural Logic & Synthesis Pathway
To understand the NMR data, one must first visualize the magnetic environments created during synthesis.[2] The target molecule fuses an electron-rich o-anisidine moiety with a flexible benzylsulfonyl tail.[1][3]
Synthesis & Connectivity Diagram
The following workflow illustrates the convergent synthesis and the resulting magnetic environments (Fragments A and B).
Figure 1: Synthetic pathway and segregation of magnetic domains (Benzyl vs. o-Anisidine).
Comparative 13C NMR Analysis
The critical challenge in characterizing this molecule is distinguishing it from its non-benzylated analog (benzenesulfonamide derivatives).[2][3] The insertion of the methylene group (
) breaks the conjugation between the sulfonyl group and the phenyl ring, resulting in distinct shielding patterns.[1]
Experimental vs. Analog Data Comparison
The table below contrasts the target molecule with N-(2-methoxyphenyl)benzenesulfonamide . This comparison highlights the diagnostic signals required for confirmation.
Pass/Fail Criteria: If only one peak appears in this region, your synthesis likely failed to incorporate the benzyl moiety (yielding a benzenesulfonamide) or the anisidine moiety (yielding a simple benzyl sulfonamide).[2]
The Aromatic Region (110-150 ppm):
C-2 (Anisidine): Look for the most downfield signal around 150 ppm .[1][3] This confirms the presence of the oxygenated ring carbon.[2][3]
C-3 (Anisidine): Look for the most upfield aromatic signal around 111 ppm .[1][3] This is characteristic of carbons ortho to a methoxy group.[2][3]
Experimental Protocol for Spectral Acquisition
To ensure data quality comparable to the values above, the following protocol is recommended. This method minimizes concentration-dependent shifts and solvent impurities.[1][3]
Step-by-Step Methodology
Sample Preparation:
Mass: Weigh 15–20 mg of the dried solid product.
Solvent: Dissolve in 0.6 mL of DMSO-d6 (preferred for sulfonamides due to solubility) or
.
Internal Standard: Ensure the solvent contains TMS (Tetramethylsilane) or reference the solvent residual peak (
center septet at 39.5 ppm; center triplet at 77.16 ppm).
Line Broadening (LB): Apply an exponential window function with LB = 1.0 Hz to reduce noise.
Phasing: Manually phase the spectrum, paying attention to the baseline around the solvent peaks to avoid masking the benzylic methylene signal.[2]
Troubleshooting & Impurities
Common synthetic pitfalls result in specific impurity signals. Use this flowchart to diagnose spectral anomalies.
Figure 2: Diagnostic logic for validating sulfonamide synthesis via 13C NMR.
References
N-(2-methoxyphenyl)
Aziz-ur-Rehman, et al. "N-(2-Methoxyphenyl)benzenesulfonamide."[1][3] Acta Crystallographica Section E, vol. 66, no. 8, 2010, p. o2136.
General Benzylsulfonamide Assignments
Mondino, Mirta G., et al. "Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides."[1][2] Magnetic Resonance in Chemistry, vol. 43, no. 12, 2005, pp. 1057-1062.[1]
Synthesis of Phenylmethanesulfonamides
BenchChem Technical Guides.[2][3] "Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide."
Solvent Residual Impurities
Gottlieb, Hugo E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.
Validation Guide: Synthesis & Elemental Analysis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Executive Summary In the development of sulfonamide-based bioactive scaffolds, establishing bulk purity is a critical milestone before biological screening. While HPLC and NMR are ubiquitous for determining organic purit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of sulfonamide-based bioactive scaffolds, establishing bulk purity is a critical milestone before biological screening. While HPLC and NMR are ubiquitous for determining organic purity and structural identity, they frequently fail to detect inorganic contaminants, trapped solvents, or moisture that inflate yield calculations and skew biological assay results.
This guide details the synthesis of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide and argues for the necessity of Elemental Analysis (EA) as the ultimate "truth" for compound validation. We compare EA against spectroscopic alternatives and provide a self-validating protocol to achieve the industry-standard
tolerance.
The Synthesis Context
The target molecule combines a benzylsulfonyl moiety with an o-anisidine core.[1] This specific sulfonamide linkage is prone to trapping pyridine salts during workup, a common impurity that EA detects immediately but HPLC often misses due to elution in the void volume.
Reaction Pathway
The synthesis utilizes a nucleophilic substitution where 2-methoxyaniline attacks
Caption: Step-by-step workflow from reactant preparation to isolation, highlighting critical purification checkpoints.
Comparative Analysis: Why Elemental Analysis?
Many researchers rely solely on HPLC purity (>95%) to release compounds. This is insufficient for rigorous publication standards (e.g., J. Med. Chem.) or precise biological dosing.
Table 1: Validation Method Comparison
Feature
Elemental Analysis (CHN/S)
1H-NMR Spectroscopy
HPLC-UV/MS
Primary Function
Bulk Purity (Composition)
Structural Identity
Organic Purity (Chromophoric)
Detects Water?
Yes (Discrepancy in %C/%N)
No (often exchanged/invisible)
No
Detects Inorganic Salts?
Yes (Ash residue/Low %C)
No
No (elutes in void)
Detects Trapped Solvent?
Yes (Shifts C/H ratio)
Yes (if distinct peaks)
No (often removed by mobile phase)
Sample Requirement
Destructive (~2-5 mg)
Non-destructive
Non-destructive
Blind Spot
Isomers (same formula)
Paramagnetic impurities
Non-UV active impurities
Expert Insight:
If your HPLC shows 99% purity but your EA Carbon value is off by 2%, you likely have trapped inorganic salts (lowering the %C) or trapped solvent (raising/lowering %C depending on the solvent). EA is the only method that forces you to dry the sample properly.
Experimental Protocol
This protocol is designed to minimize the impurities that cause EA failure (pyridine hydrochloride and water).
Preparation: In a flame-dried round-bottom flask, dissolve 2-methoxyaniline (10 mmol) in anhydrous pyridine (5 mL) and DCM (10 mL). Cool to 0°C under
atmosphere.
Addition: Dissolve
-toluenesulfonyl chloride (10 mmol) in minimal DCM and add dropwise to the amine solution over 20 minutes.
Why? Exothermic control prevents sulfonamide degradation.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup (Critical for EA):
Evaporate DCM.
Pour the pyridine mixture into ice-cold 2M HCl (50 mL) .
Mechanism:[3] HCl converts excess pyridine and unreacted amine into water-soluble hydrochloride salts. The sulfonamide product precipitates.[4]
Isolation: Filter the precipitate. Wash copiously with water (to remove salts) and cold hexanes (to remove non-polar byproducts).
Purification: Recrystallize from Ethanol/Water (9:1).
Drying: Dry in a vacuum oven at 50°C for 24 hours over
.
Note: Incomplete drying is the #1 cause of EA failure.
Data Analysis & Interpretation
To validate the synthesis, the experimental mass percentages of Carbon, Hydrogen, and Nitrogen must fall within
of the theoretical values.
Theoretical Calculation
Molecule:
Molecular Weight: 277.34 g/mol
Carbon (14 * 12.011): 168.154 / 277.34 = 60.63%
Hydrogen (15 * 1.008): 15.120 / 277.34 = 5.45%
Nitrogen (1 * 14.007): 14.007 / 277.34 = 5.05%
Validation Logic
Diagram 2: The Validation Decision Matrix
Caption: Logic tree for interpreting Elemental Analysis results and determining necessary corrective actions.
Table 2: Example Data Set (Pass vs. Fail)
Element
Theoretical %
Acceptable Range
Exp. Result A (Pass)
Exp. Result B (Fail - Wet)
Diagnosis (B)
Carbon
60.63
60.23 – 61.03
60.55
58.90
Low C indicates dilution by non-carbon impurity (Water).
Hydrogen
5.45
5.05 – 5.85
5.48
5.95
High H confirms moisture contamination.
Nitrogen
5.05
4.65 – 5.45
5.02
4.80
Low N consistent with dilution.
Troubleshooting & Recommendations
If your sample fails the
test:
The "Solvent Trap" Issue: Sulfonamides crystallize rapidly, often trapping DCM or Ethanol in the lattice.
Solution: Grind the sample into a fine powder before the final vacuum drying step to break crystal inclusions.
The "Ash" Issue: If %C and %N are significantly lower than theoretical, but the ratio is correct, you have non-combustible contamination (silica from column, sodium sulfate from drying).
Solution: Filter the final solution through a 0.2
m PTFE syringe filter before the final recrystallization.
The "Hygroscopic" Issue: The sulfonamide NH is a hydrogen bond donor. It attracts atmospheric water.
Solution: Handle the sample in a desiccator and equilibrate the EA instrument.
References
Synthesis of Sulfonamides: Baig, A. et al. (2016).[5] Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.[6]
EA Tolerance Standards: ACS Central Science. (2022).[5][7][8] An International Study Evaluating Elemental Analysis.
Experimental Protocol Base: BenchChem. (2025).[2][4][9] Synthesis of N-Phenylmethanesulfonamide from Aniline.
Purity Guidelines: Journal of Medicinal Chemistry. Guidelines for Authors - Purity of Compounds.
Standard Operating Procedure: Handling and Disposal of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide Executive Summary & Hazard Rationale In laboratory environments and drug development workflows, the safe handling and...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling and Disposal of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Executive Summary & Hazard Rationale
In laboratory environments and drug development workflows, the safe handling and disposal of complex synthetic intermediates is paramount. N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is a specialized benzylsulfonamide derivative. While specific toxicological data for this exact molecule may be limited, standard laboratory safety protocols dictate the use of the precautionary principle —evaluating the compound based on the known hazards of its structural moieties [1].
This compound presents a dual-hazard profile:
The Sulfonamide Core: Sulfonamides are highly persistent in aquatic environments. Traditional wastewater treatment plants (WWTPs) fail to effectively degrade them, leading to severe ecotoxicity in receiving rivers (particularly affecting algae and daphnia) and contributing to environmental antimicrobial resistance [2].
The 2-Methoxyphenyl Moiety: This functional group is structurally derived from o-anisidine (2-methoxyaniline). o-Anisidine is classified by the IARC as a Group 2B possible human carcinogen and is known to cause methemoglobinemia (interference with the blood's oxygen-carrying capacity) upon systemic absorption [3].
Core Directive: Under no circumstances should this compound or its solutions be disposed of down the drain. All disposal workflows must be strictly compliant with Resource Conservation and Recovery Act (RCRA) guidelines, utilizing high-temperature incineration to ensure complete molecular destruction [4].
Chemical Profiling & Mechanistic Toxicology
To build a self-validating safety protocol, researchers must understand why specific precautions are taken. The table below synthesizes the compound's structural risks with actionable waste management implications.
Structural Feature / Hazard
Mechanistic Causality
Waste Management Implication
Benzylsulfonamide Backbone
High thermal and chemical stability. Sulfonamides resist biological degradation in municipal wastewater systems.
Zero Drain Disposal. Requires collection in designated satellite accumulation areas (SAAs) for high-temperature incineration.
Aquatic Ecotoxicity
Sulfonamides disrupt folate synthesis in microorganisms, posing severe risks to aquatic primary producers (algae) [2].
Aqueous washings from glassware must be collected as hazardous waste, not rinsed down the sink.
Carcinogenic Potential
The 2-methoxyphenyl group can theoretically undergo metabolic or environmental cleavage, releasing o-anisidine (IARC Group 2B) [3].
Handle as a suspected carcinogen. Solid waste (e.g., weighing paper, gloves) must be double-bagged and labeled accordingly.
Methemoglobinemia Risk
Aromatic amines and their derivatives can oxidize hemoglobin to methemoglobin, causing cyanosis and hypoxia [5].
Strict dermal protection (nitrile gloves) and respiratory protection (fume hood) are mandatory to prevent systemic absorption.
Operational Safety & Handling Workflows
Every experimental protocol must be a self-validating system. By engineering controls into the workflow, you eliminate the possibility of accidental exposure or improper disposal.
Engineering Controls: All weighing, transferring, and reacting of N-(2-methoxyphenyl)-1-phenylmethanesulfonamide must be conducted inside a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear standard laboratory attire (flame-resistant lab coat, full-length pants, closed-toe shoes), chemical splash goggles, and disposable nitrile gloves. Self-Validation Step: Inspect gloves for micro-tears before handling the powder; the compound's potential to cause skin sensitization and systemic toxicity makes dermal barrier integrity critical.
Spill Response: In the event of a powder spill, do not sweep (which aerosolizes the compound). Gently cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust, wipe it up, and place all materials into a solid hazardous waste container [4].
Step-by-Step Disposal Procedures
The following protocols ensure full compliance with EPA and RCRA regulations for hazardous laboratory waste.
Protocol A: Liquid Waste Consolidation
Because this compound is typically dissolved in organic solvents during synthesis or assay preparation, liquid waste must be carefully segregated.
Identify the Solvent Matrix: Determine if the solvent used is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., DMSO, ethanol, methanol).
Segregate Streams:
Pour halogenated mixtures into the "Halogenated Solvent Waste" carboy.
Pour non-halogenated mixtures into the "Non-Halogenated Solvent Waste" carboy.
Causality: Mixing these streams drastically increases disposal costs and can cause dangerous exothermic reactions if incompatible reagents are present.
Aqueous Washings: The first two rinses of any glassware that contained the compound must be collected in the aqueous hazardous waste container. Only subsequent rinses may go down the drain [4].
Self-Validation Check: Ensure the waste carboy is stored in a secondary containment tray capable of holding 110% of the container's volume.
Protocol B: Solid Waste Management
Collect Consumables: Place all contaminated pipette tips, weighing boats, filter papers, and used gloves into a designated, puncture-resistant solid hazardous waste bin.
Double-Bagging: Because of the compound's suspected carcinogenic substructure (o-anisidine derivative), line the solid waste bin with two transparent, heavy-duty polyethylene bags.
Labeling: Seal the bag and attach a completed hazardous waste tag. The tag must explicitly list: "N-(2-methoxyphenyl)-1-phenylmethanesulfonamide (Sulfonamide derivative, suspected carcinogen/mutagen)." Never use abbreviations.
Protocol C: Satellite Accumulation Area (SAA) Transfer
Move the sealed liquid and solid waste containers to your laboratory's designated SAA.
Ensure all containers are tightly capped (no funnels left in bottles) and segregated by chemical compatibility.
Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will transport the waste to a licensed facility for high-temperature incineration (>1000°C) equipped with scrubbers to safely destroy the sulfonamide bonds and capture any resulting sulfur oxides (SOx) or nitrogen oxides (NOx) [1].
Waste Management Workflow Visualization
The following diagram illustrates the logical segregation and disposal pathway for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide, ensuring zero environmental discharge.
Chemical waste segregation and RCRA-compliant disposal workflow for sulfonamide derivatives.
References
García-Galán, M. J., et al. "Occurrence of sulfonamide residues along the Ebro River basin: removal in wastewater treatment plants and environmental impact assessment." Environment International, 2011. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "o-Anisidine (2-Methoxyaniline) Hazard Summary." EPA Air Toxics Web Site. Available at: [Link]
Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern EHS. Available at: [Link]
New Jersey Department of Health. "Hazardous Substance Fact Sheet: o-Anisidine." Right to Know Program. Available at: [Link]
Handling
Personal protective equipment for handling N-(2-methoxyphenyl)-1-phenylmethanesulfonamide
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate Action Card
Compound Class: Sulfonamide Derivative (Research Chemical)
Primary Hazards (Inferred): Skin/Eye Irritant, Respiratory Irritant, Potential Sensitizer.[1]
Critical Directive: Treat as a New Chemical Entity (NCE) . In the absence of compound-specific toxicological data, apply Universal Precautions for organic sulfonamides.
Parameter
Standard Requirement
Containment
Chemical Fume Hood (Certified face velocity: 80–100 fpm).
Skin Protection
Double Nitrile Gloves (Outer: 5 mil minimum; Inner: Standard).[1]
Eye Protection
Chemical Splash Goggles (ANSI Z87.1); Face shield if >5g handling.
Respiratory
P100/N95 only if outside containment; otherwise, Hood is primary.[1]
As a specific Safety Data Sheet (SDS) for N-(2-methoxyphenyl)-1-phenylmethanesulfonamide is not widely available in public chemical registries, we utilize Structure-Activity Relationship (SAR) analysis and Read-Across principles from structural analogs (e.g., N-phenylmethanesulfonamide, o-anisidine derivatives) to establish the safety profile.[1]
Predicted Hazard Classifications (GHS)
Based on the sulfonamide and anisidine moieties, the following hazards must be assumed until proven otherwise:
Wash hands immediately with soap and water (20 seconds).
Visualization: Safety Logic & Workflow
Figure 1: Risk Assessment & PPE Decision Tree
Caption: Logic flow for selecting PPE based on compound state (Solid vs. Solution) and scale.
Figure 2: The "Closed-Loop" Handling Workflow
Caption: Step-by-step operational sequence ensuring containment from storage to disposal.
Disposal & Emergency Procedures
Disposal Protocol
Solid Waste: Contaminated gloves, wipes, and weighing boats must go into Hazardous Solid Waste .[1]
Liquid Waste: Solutions containing this compound must be segregated into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
Destruction: The preferred method for sulfonamides is High-Temperature Incineration to prevent environmental accumulation.[1]
Emergency Response
Eye Contact: Flush immediately with water for 15 minutes .[5] Hold eyelids open.
Skin Contact:
Powder: Brush off gently, then wash with soap/water.[1]
Solution (DMSO):Do not scrub . Rinse with copious water for 15 minutes.[1][5] Scrubbing can increase absorption.[1]
Spill (Powder): Cover with damp paper towels (to prevent dust), scoop up, and place in a sealed bag.[1] Label as "Hazardous Chemical Debris."[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 572294 (Related Analog: 2-Methoxy-1-phenylethan-1-ol).[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Benzylsulfonamide derivatives.[1] Retrieved from [Link][1]